2-Hydroxyethyl Methanethiosulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKHLPHPSLRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxyethyl Methanethiosulfonate (MTSHE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl methanethiosulfonate (MTSHE) is a sulfhydryl-reactive chemical compound utilized primarily in protein chemistry and biophysics. As a member of the methanethiosulfonate (MTS) family of reagents, its principal application lies in the specific and rapid modification of cysteine residues in proteins. This targeted reactivity allows researchers to probe protein structure, function, and accessibility, making MTSHE a valuable tool in drug development and the study of cellular signaling pathways. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of MTSHE.
Core Chemical Properties
While extensive experimental data for this compound is not widely available in public literature, its fundamental properties have been established. It is a sulfur-containing organic compound that is known to react readily with thiols.[1]
Table 1: Summary of Known Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13700-08-8 | [1] |
| Molecular Formula | C₃H₈O₃S₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Alternate Names | MTSHE | [1] |
| Physical Form | Oil (may have a slightly cloudy appearance) | ChemicalBook |
| Color | Yellow to Light Orange | ChemicalBook |
| Boiling Point | 116-118 °C | ChemicalBook |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | ChemicalBook |
Reactivity and Mechanism of Action
The utility of MTSHE is rooted in its highly specific reaction with the sulfhydryl (thiol) group of cysteine residues. The sulfur atom of the cysteine thiol acts as a nucleophile, attacking the sulfur atom of the methanethiosulfonate group in MTSHE. This results in the formation of a disulfide bond between the cysteine residue and the 2-hydroxyethyl group, with the concomitant release of methanesulfinic acid.
This reaction is particularly efficient with the deprotonated thiolate form of the cysteine residue. The reaction is reversible through the application of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, which will reduce the newly formed disulfide bond.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly documented, a general procedure for the synthesis of related methanethiosulfonate compounds is available. Similarly, detailed protocols for protein labeling with MTS reagents provide a strong framework for the use of MTSHE.
Representative Protocol for Protein Labeling with a Methanethiosulfonate Reagent
This protocol provides a general guideline for the labeling of a protein with an accessible cysteine residue using a generic MTS reagent. This procedure should be optimized for the specific protein and MTS reagent (e.g., MTSHE) being used.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
Methanethiosulfonate (MTS) reagent (e.g., MTSHE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting column or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in a buffer that is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If necessary, remove these reagents by dialysis or using a desalting column.
-
Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL) in the labeling buffer.
-
-
MTS Reagent Preparation:
-
Immediately before use, prepare a stock solution of the MTS reagent in anhydrous DMSO. The concentration of the stock solution will depend on the desired final molar excess of the reagent.
-
-
Labeling Reaction:
-
Add the MTS reagent stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold molar excess of reagent to protein).
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C. Protect the reaction from light if the MTS reagent is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to a final concentration that is in large excess to the MTS reagent (e.g., 10-50 mM DTT).
-
Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any excess MTS reagent.
-
-
Purification of Labeled Protein:
-
Remove the unreacted MTS reagent and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization of Labeled Protein:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA assay).
-
The efficiency of labeling can be assessed by various methods, including mass spectrometry to detect the mass shift corresponding to the addition of the 2-hydroxyethyl group.
-
Applications in Research and Drug Development
The primary application of MTSHE and other MTS reagents is the Substituted Cysteine Accessibility Method (SCAM) . This powerful technique is used to map the solvent-accessible surfaces of proteins, particularly membrane proteins like ion channels and G-protein coupled receptors (GPCRs).
Substituted Cysteine Accessibility Method (SCAM)
The workflow for SCAM typically involves the following steps:
-
Site-Directed Mutagenesis: The protein of interest is genetically engineered to introduce a cysteine residue at a specific position. Often, this is done on a "cysteine-less" version of the protein where all native, non-essential cysteines have been mutated to another amino acid.
-
Expression and Purification: The cysteine-mutant protein is expressed in a suitable system (e.g., mammalian cells, Xenopus oocytes, or bacteria) and purified if necessary.
-
MTS Reagent Labeling: The expressed protein is then treated with an MTS reagent like MTSHE.
-
Functional Analysis: The effect of the cysteine modification on the protein's function is assessed. For example, in an ion channel, this could be a change in ion flow, which can be measured using electrophysiological techniques like patch-clamping.
-
Interpretation: If the MTS reagent modifies the cysteine and alters the protein's function, it is inferred that the cysteine residue is accessible to the solvent and likely resides in a functionally important region of the protein, such as the lining of a channel pore or a ligand-binding pocket.
By systematically repeating this process for different residues, a detailed map of the protein's structure and functional domains can be constructed.
Visualization of Workflows and Signaling Pathways
To better illustrate the application of this compound, the following diagrams, created using the DOT language, depict key experimental workflows and its use in studying signaling pathways.
Caption: A generalized workflow for labeling a protein with MTSHE.
Caption: The experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).
Caption: Use of MTSHE to probe a generic GPCR signaling pathway.
Conclusion
References
An In-depth Technical Guide to the Mechanism of Action of Methanethiosulfonate (MTS) Reagents on Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that have become indispensable tools in the study of protein structure and function. Their high specificity for the thiol group of cysteine residues allows for targeted modification, enabling researchers to probe the accessibility of specific amino acids, map protein topology, and investigate the conformational changes associated with protein function. This technical guide provides a comprehensive overview of the mechanism of action of MTS reagents on cysteine residues, detailing their chemical properties, reaction kinetics, and applications in research and drug development. It also includes detailed experimental protocols for their use and data analysis.
Core Mechanism of Action
The primary mechanism of action of MTS reagents involves the specific and rapid reaction with the sulfhydryl group (-SH) of cysteine residues to form a disulfide bond (-S-S-R), a process known as alkanethiolation.[1] The sulfur atom of the cysteine's thiol group acts as a nucleophile, attacking the sulfur atom of the MTS reagent's thiosulfonate group (-S-SO₂CH₃). This results in the formation of a mixed disulfide bond between the cysteine residue and the functional group of the MTS reagent, with the concomitant release of methanesulfinic acid as a byproduct.[1]
This reaction is highly specific for the ionized form of the thiol group, the thiolate anion (-S⁻), which is more nucleophilic than the protonated thiol. The pKa of the cysteine's sulfhydryl group is therefore a critical determinant of its reactivity towards MTS reagents.
Chemical Properties and Reactivity
MTS reagents are characterized by the general structure R-S-SO₂CH₃, where 'R' represents a variable functional group that can be tailored to introduce different properties such as charge, size, and hydrophobicity. This versatility allows for a wide range of experimental applications.
Reaction Kinetics
The reaction of MTS reagents with cysteine residues follows second-order kinetics, meaning the rate of the reaction is dependent on the concentrations of both the MTS reagent and the accessible cysteine residue. The intrinsic reactivity of MTS reagents with free thiols is generally high, with second-order rate constants on the order of 10⁵ M⁻¹s⁻¹.[1] This rapid reaction allows for complete modification of accessible cysteines within seconds to minutes at micromolar concentrations of the reagent.[1]
Specificity
MTS reagents exhibit a high degree of specificity for cysteine residues over other amino acid side chains. While reactions with other nucleophilic amino acids like lysine and histidine are possible, they are significantly slower and typically require higher concentrations of the reagent and more alkaline pH conditions. The high reactivity of the thiolate anion at physiological pH contributes to the selectivity for cysteine.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data regarding the reactivity and effects of common MTS reagents.
Table 1: Second-Order Rate Constants of MTS Reagents with Cysteine
| MTS Reagent | Structure of 'R' Group | Charge | Second-Order Rate Constant (k) with free Cysteine (M⁻¹s⁻¹) | Reference |
| MTSET | -(CH₂)₂-N⁺(CH₃)₃ | Positive | ~2.5 x 10⁵ | [1] |
| MTSEA | -(CH₂)₂-NH₃⁺ | Positive | ~1 x 10⁵ | [1] |
| MTSES | -(CH₂)₂-SO₃⁻ | Negative | ~0.25 x 10⁵ | [1] |
Note: Reaction rates can be influenced by factors such as pH, temperature, and the local microenvironment of the cysteine residue within a protein.
Table 2: Effects of MTS Modification on Ion Channel Function
| Ion Channel | Cysteine Mutant | MTS Reagent | Observed Effect | Quantitative Change | Reference |
| Shaker K⁺ Channel | T449C | MTSET | Block of ion conduction | ~95% reduction in current | [2] |
| CFTR Cl⁻ Channel | R347C | MTSES | Altered anion selectivity | Change in reversal potential | [3] |
| MscL | G26C | MTSET/MTSES | Reduced pressure threshold for gating | ~90% reduction in pressure threshold | [4] |
| P2X₂ Receptor | L338C | MTSEA | Inhibition of ATP-evoked current | ~77% inhibition | [5] |
Experimental Protocols
Substituted Cysteine Accessibility Method (SCAM)
This protocol outlines the general workflow for using MTS reagents in SCAM to probe the accessibility of cysteine residues in a target protein, often an ion channel or transporter.
5.1.1 Materials
-
Expression system (e.g., Xenopus oocytes, HEK293 cells)
-
Plasmid DNA encoding the cysteine-less and single-cysteine mutant proteins
-
MTS reagents (e.g., MTSET, MTSES, MTSEA)
-
Patch-clamp or two-electrode voltage-clamp setup
-
Recording solutions (specific to the ion channel being studied)
-
Dithiothreitol (DTT) for reversal of modification
5.1.2 Method
-
Site-Directed Mutagenesis: Create a cysteine-less version of the target protein by mutating all native, accessible cysteines to a non-reactive amino acid like serine or alanine. Systematically introduce single cysteine residues at positions of interest.
-
Protein Expression: Express the cysteine-less and single-cysteine mutant proteins in a suitable expression system.
-
Functional Assay (e.g., Electrophysiology):
-
Record the baseline activity of the expressed channel in response to its specific stimulus (e.g., voltage change, ligand binding).
-
Prepare fresh solutions of MTS reagents in the appropriate recording buffer immediately before use. Typical concentrations range from 0.1 to 10 mM.[1]
-
Apply the MTS reagent to the extracellular or intracellular side of the membrane for a defined period (e.g., 30 seconds to 5 minutes).[1]
-
Wash out the MTS reagent thoroughly.
-
Record the activity of the channel again after modification.
-
To confirm that the effect is due to disulfide bond formation, apply a reducing agent like DTT (e.g., 10-20 mM) to reverse the modification and record the activity.[1]
-
-
Data Analysis: Compare the functional parameter (e.g., current amplitude, gating kinetics) before and after MTS application. A significant change indicates that the introduced cysteine is accessible to the reagent and that its modification affects protein function.
Mass Spectrometry Analysis of MTS-Modified Proteins
This protocol describes the steps for identifying the site of MTS modification on a protein using mass spectrometry.
5.2.1 Materials
-
Purified protein of interest
-
MTS reagent
-
Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide, IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
-
Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)
5.2.2 Method
-
Protein Modification:
-
Incubate the purified protein with the desired MTS reagent under conditions that favor modification of the target cysteine(s).
-
Remove excess MTS reagent by dialysis or buffer exchange.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the modified protein in a denaturing buffer.
-
Reduce any remaining disulfide bonds with DTT (e.g., 10 mM) for 1 hour at 37°C.
-
Alkylate all free cysteine residues with an alkylating agent like iodoacetamide (e.g., 20 mM) in the dark for 30 minutes at room temperature to prevent disulfide bond scrambling.
-
-
Proteolytic Digestion:
-
Dilute the denatured, reduced, and alkylated protein sample to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 desalting column according to the manufacturer's instructions.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Identify the peptide containing the MTS-modified cysteine residue by searching the MS/MS data against the protein sequence, including the mass shift corresponding to the MTS modification.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the mechanism of action of MTS reagents.
Applications in Research and Drug Development
The unique properties of MTS reagents have made them invaluable in various areas of biomedical research and drug discovery.
-
Mapping Protein Topology: By using membrane-impermeant MTS reagents, researchers can determine which cysteine residues are exposed to the extracellular or intracellular environment, thereby mapping the topology of membrane proteins.[1]
-
Identifying Channel and Transporter Pore-Lining Residues: Cysteines introduced into the pore of an ion channel or transporter are often accessible to MTS reagents. Modification of these residues can lead to a blockage of transport, allowing for the identification of the residues that line the translocation pathway.[1]
-
Probing Conformational Changes: The accessibility of a cysteine residue to an MTS reagent can change depending on the conformational state of the protein. This property is exploited to study the dynamic changes that occur during protein function, such as the gating of ion channels or the activation of G-protein coupled receptors (GPCRs).[6]
-
Drug Discovery: Understanding the structure and accessibility of drug binding sites is crucial for rational drug design. MTS reagents can be used to identify cysteine residues in or near a binding pocket. The binding of a drug can protect a nearby cysteine from modification, providing information about the location and conformation of the binding site.[1]
Conclusion
Methanethiosulfonate reagents are powerful and versatile tools for the site-specific modification of cysteine residues in proteins. Their high reactivity and specificity, coupled with the ability to introduce a variety of functional groups, have made them central to the Substituted Cysteine Accessibility Method and other techniques for studying protein structure and function. A thorough understanding of their mechanism of action, reaction kinetics, and potential for non-specific effects is essential for their effective use in research and drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of these valuable reagents in elucidating the intricate molecular mechanisms of proteins.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction between cysteines introduced into each transmembrane domain of the rat P2X2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Laboratory Synthesis of 2-Hydroxyethyl Methanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of 2-Hydroxyethyl Methanethiosulfonate (MTS-OH), a valuable reagent in biochemistry and drug development for the site-selective modification of cysteine residues in proteins. This document outlines a representative synthetic protocol, purification methods, and characterization data.
Introduction
This compound (MTS-OH), also known as MTSHE, is a bifunctional molecule containing a reactive methanethiosulfonate group and a hydrophilic hydroxyl group. The methanethiosulfonate moiety reacts specifically and rapidly with the thiol group of cysteine residues under mild conditions to form a disulfide bond. This specific reactivity makes MTS-OH and its analogs essential tools in protein chemistry for applications such as studying protein structure and function, protein labeling, and the development of targeted therapeutics.
Synthetic Pathway
The most direct and common laboratory synthesis of this compound involves the nucleophilic substitution of a halide by a methanethiosulfonate salt. The reaction of 2-bromoethanol with sodium methanethiosulfonate is a representative and efficient method for the preparation of MTS-OH.
Experimental Protocol
This section details a representative experimental procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Bromoethanol | C₂H₅BrO | 124.96 | ≥97% | Standard chemical supplier |
| Sodium Methanethiosulfonate | CH₃NaO₂S₂ | 134.14 | ≥95% | Standard chemical supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Standard chemical supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Standard chemical supplier |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Standard chemical supplier |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Standard chemical supplier |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Standard chemical supplier |
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-bromoethanol (1.0 eq) and sodium methanethiosulfonate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 50°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of ethyl acetate in hexane (e.g., 20% to 50%) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or potassium permanganate staining |
Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₃H₈O₃S₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, methanol, ethyl acetate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.95 (t, 2H, -CH₂OH)
-
δ 3.45 (t, 2H, -S-CH₂-)
-
δ 3.30 (s, 3H, CH₃-S-)
-
δ 2.50 (br s, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 60.5 (-CH₂OH)
-
δ 50.0 (CH₃-S-)
-
δ 38.0 (-S-CH₂-)
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
m/z calculated for C₃H₈O₃S₂Na [M+Na]⁺: 179.98
-
m/z found: 179.98
-
Infrared (IR) Spectroscopy
-
IR (neat, cm⁻¹):
-
3400 (br, O-H stretch)
-
2920, 2850 (C-H stretch)
-
1320, 1130 (S=O stretch)
-
Safety and Handling
-
2-Bromoethanol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Methanethiosulfonate: Irritant. Avoid inhalation and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood.
-
General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis, purification, and characterization processes.
Conclusion
This technical guide provides a detailed, representative protocol for the laboratory synthesis of this compound. The described method, utilizing readily available starting materials and standard organic chemistry techniques, offers a reliable route to this important bioconjugation reagent. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product. Proper adherence to safety protocols is essential when performing this synthesis.
Solubility and stability of MTSHE in aqueous buffers
An in-depth analysis of the scientific literature and public databases reveals a significant challenge in providing a detailed technical guide on the solubility and stability of "MTSHE" in aqueous buffers. The acronym "MTSHE" does not correspond to a recognized or publicly documented chemical compound. As a result, specific data regarding its physicochemical properties, such as solubility and stability, are not available.
This lack of information prevents the creation of a comprehensive guide that would meet the needs of researchers, scientists, and drug development professionals. Key components of such a guide, including quantitative data on solubility in various buffer systems, stability profiles under different conditions, and established degradation pathways, are contingent on the specific chemical structure and properties of the compound .
Similarly, the request for detailed experimental protocols for determining solubility and stability, as well as visualizations of signaling or degradation pathways, cannot be fulfilled without a known molecular entity. Methodologies for these experiments are highly dependent on the compound's characteristics, such as its chromophores (for UV-Vis spectroscopy), ionization potential (for mass spectrometry), and expected degradation products.
To proceed with the development of a technical guide, the full chemical name or another unambiguous identifier for "MTSHE" is required. Once the specific compound is identified, a thorough literature search can be conducted to gather the necessary data to populate the following sections of the guide:
-
Solubility Profile: Including quantitative data on the solubility of the compound in various aqueous buffers (e.g., phosphate, citrate, TRIS) at different pH values and temperatures.
-
Stability Analysis: Detail the stability of the compound in these buffers over time, identifying key degradation products and outlining potential degradation pathways.
-
Experimental Protocols: Provide detailed, step-by-step methodologies for researchers to replicate solubility and stability studies. This would include sample preparation, analytical techniques (e.g., HPLC, LC-MS), and data analysis.
-
Visualizations: Create diagrams using Graphviz to illustrate experimental workflows and degradation pathways based on the collected data.
Without the fundamental identification of "MTSHE," any attempt to generate a technical guide would be speculative and lack the scientific rigor required for the target audience. We encourage the user to provide the correct chemical identifier to enable the creation of a valuable and accurate scientific resource.
An In-depth Technical Guide to 2-Hydroxyethyl Methanethiosulfonate for Researchers and Drug Development Professionals
Introduction: 2-Hydroxyethyl methanethiosulfonate is a sulfhydryl-reactive compound of significant interest in protein chemistry and drug development.[1][2] Its utility lies in its rapid and specific reaction with thiol groups, particularly those of cysteine residues in proteins. This property makes it an invaluable tool for probing protein structure, function, and accessibility. This technical guide provides comprehensive information on its chemical properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Compound Information
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 13700-08-8 | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Molecular Formula | C₃H₈O₃S₂ | [1] |
| Alternate Names | MTSHE | [1] |
| Appearance | Yellow to Light Orange Oil | [3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |
| Storage Temperature | Refrigerator, under inert atmosphere | [3] |
Reactivity and Mechanism of Action
This compound reacts specifically and rapidly with thiols to form mixed disulfides. This reaction is the basis for its application in protein chemistry. The methanethiosulfonate (MTS) group is an excellent leaving group, facilitating the nucleophilic attack by the thiol group of a cysteine residue. This specificity allows for the targeted modification of cysteine residues within a protein.
Caption: Reaction of this compound with a protein thiol.
Application in Substituted Cysteine Accessibility Method (SCAM)
A primary application of this compound is in the Substituted Cysteine Accessibility Method (SCAM). This powerful technique is employed to map the topology of membrane proteins and identify amino acid residues lining aqueous channels or binding pockets.
The general workflow for SCAM is as follows:
Caption: General workflow of the Substituted Cysteine Accessibility Method (SCAM).
Experimental Protocol: Cysteine Accessibility Probed by Electrophysiology in Xenopus oocytes
This protocol outlines the use of this compound to probe the accessibility of engineered cysteine residues in an ion channel expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC).
Materials:
-
Xenopus laevis oocytes expressing the cysteine-mutant ion channel
-
Two-electrode voltage clamp (TEVC) setup
-
Recording solution (e.g., ND96)
-
Agonist solution (if applicable for the channel of interest)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Freshly prepared working solution of this compound in recording solution
Procedure:
-
Oocyte Preparation: Place an oocyte expressing the mutant channel in the recording chamber and perfuse with the recording solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode serves to clamp the voltage, and the other records the current.
-
Baseline Current Recording: Clamp the oocyte at a specific holding potential (e.g., -80 mV). If the channel is ligand-gated, apply the agonist to elicit a current and record this baseline response. For voltage-gated channels, apply a suitable voltage step protocol.
-
Application of this compound: Perfuse the oocyte with the freshly prepared working solution of this compound for a defined duration (e.g., 30 seconds to 2 minutes). The concentration will need to be optimized but is typically in the micromolar to low millimolar range.
-
Washout: Thoroughly wash out the this compound with the recording solution.
-
Post-Modification Current Recording: Re-apply the agonist or the voltage protocol to record the current after the cysteine modification.
-
Data Analysis: Compare the current amplitude and kinetics before and after the application of this compound. A significant change in the current suggests that the engineered cysteine residue is accessible to the compound and that its modification affects channel function.
Note on Synthesis: While this guide focuses on the application of this compound, a detailed, readily available experimental protocol for its synthesis was not found in the surveyed literature. The compound is commercially available from various chemical suppliers.
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory procedures should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide on the Reactivity of MTSHE with Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds widely employed in protein chemistry and physiology to probe protein structure and function. Among these, (2-(Methylsulfonyl)thio)ethyl) methanethiosulfonate (MTSHE) serves as a valuable tool for modifying cysteine residues. This technical guide provides a comprehensive overview of the reactivity of MTSHE with sulfhydryl groups, including its mechanism of action, reaction kinetics, optimal conditions, and experimental protocols. This document is intended to be a resource for researchers, scientists, and drug development professionals utilizing MTSHE in their work.
Core Principles of MTSHE Reactivity
MTSHE reacts specifically with the sulfhydryl (thiol) group (-SH) of cysteine residues in proteins and peptides. The core of this reactivity lies in a nucleophilic attack by the thiolate anion (R-S⁻) on the sulfur atom of the thiosulfonate group in MTSHE. This reaction results in the formation of a mixed disulfide bond between the cysteine residue and the ethyl methanethiosulfonate moiety, releasing methanesulfinate as a byproduct.
This modification is reversible upon the addition of reducing agents like dithiothreitol (DTT), which will reduce the newly formed disulfide bond and regenerate the free sulfhydryl group.
Quantitative Data on MTSHE-Sulfhydryl Reactivity
The efficiency and rate of the reaction between MTSHE and sulfhydryl groups are influenced by several factors. The following table summarizes key quantitative parameters, compiled from general knowledge of MTS reagents and thiol chemistry. It is important to note that specific values for MTSHE may vary depending on the protein microenvironment of the target cysteine.
| Parameter | Value/Range | Notes |
| Reaction Rate Constant (k) | ~10⁵ M⁻¹s⁻¹ | This is a general estimate for the intrinsic reactivity of MTS reagents with small thiols. The actual rate for a specific cysteine in a protein can be influenced by its accessibility, pKa, and local electrostatic environment. |
| Optimal pH | 7.0 - 8.5 | The reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. However, at pH values above 8.5, hydrolysis of the MTS reagent can become significant. |
| Optimal Temperature | 4 - 25°C (Room Temperature) | Reactions are typically carried out at room temperature for convenience. Lower temperatures can be used to slow down the reaction or if the protein is unstable. |
| Stoichiometry | 1:1 | The reaction between MTSHE and a sulfhydryl group is stoichiometric. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with MTSHE
This protocol provides a general guideline for labeling a protein with MTSHE. Optimization of reagent concentrations and reaction times may be necessary for specific proteins.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
MTSHE
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 10 mM L-cysteine or DTT)
-
Desalting column or dialysis tubing for purification
-
Analytical method for confirming modification (e.g., mass spectrometry, Ellman's reagent)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, pre-treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
MTSHE Stock Solution: Prepare a fresh stock solution of MTSHE (e.g., 100 mM) in a suitable anhydrous solvent like DMSO or DMF immediately before use, as MTS reagents are susceptible to hydrolysis in aqueous solutions.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the MTSHE stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The optimal incubation time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted MTSHE.
-
Purification: Remove excess MTSHE and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Analysis: Confirm the modification and determine the labeling efficiency using an appropriate analytical technique.
Protocol 2: Patch-Clamp Electrophysiology for Studying Ion Channel Modification by MTSHE
This protocol describes a typical workflow for investigating the effect of MTSHE on ion channel function using the patch-clamp technique.
Materials:
-
Cells expressing the ion channel of interest (e.g., Xenopus oocytes, HEK293 cells)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Recording pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
MTSHE stock solution (prepared as in Protocol 1)
Procedure:
-
Cell Preparation: Prepare the cells for patch-clamp recording according to standard protocols for the specific cell type.
-
Establish Whole-Cell Configuration: Form a gigaseal and establish a whole-cell recording configuration.
-
Baseline Recording: Record the baseline ion channel activity in the absence of MTSHE. This may involve applying voltage steps or agonist application to elicit channel currents.
-
MTSHE Application: Perfuse the cell with the extracellular solution containing the desired concentration of MTSHE (typically in the micromolar to millimolar range). The application time can range from seconds to minutes.
-
Recording During and After MTSHE Application: Continuously monitor the ion channel currents during and after the application of MTSHE to observe any changes in channel activity (e.g., potentiation, inhibition, altered gating kinetics).
-
Washout: Perfuse the cell with the control extracellular solution to wash out the MTSHE and observe if the effect is reversible.
-
Reversibility Test (Optional): To confirm that the effect is due to disulfide bond formation, a reducing agent like DTT can be applied to see if the baseline channel activity can be restored.
Visualizing MTSHE's Role in Signaling Pathways and Experimental Workflows
Graphviz diagrams can be used to visualize the logical flow of experiments and the impact of MTSHE on signaling pathways.
Caption: Reaction mechanism of MTSHE with a protein sulfhydryl group.
Unveiling Protein Architecture: A Technical Guide to the Substituted Cysteine Accessibility Method (SCAM)
For Researchers, Scientists, and Drug Development Professionals
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique that provides high-resolution insights into protein structure and conformational dynamics. By systematically introducing cysteine residues and probing their accessibility to sulfhydryl-reactive reagents, SCAM allows for the detailed mapping of protein topology, the identification of residues lining channels and binding pockets, and the characterization of structural changes associated with protein function. This in-depth guide explores the theoretical underpinnings of SCAM, provides detailed experimental protocols, and presents quantitative data to facilitate its application in research and drug development.
Core Principles of the Substituted Cysteine Accessibility Method
The foundational principle of SCAM lies in the unique reactivity of the sulfhydryl group (-SH) of cysteine.[1] The method involves a series of strategic steps:
-
Site-Directed Mutagenesis: The initial step is the creation of a "cysteine-less" version of the target protein, where all native cysteine residues that are not essential for function are replaced with a non-reactive amino acid, typically serine or alanine.[2] Subsequently, single cysteine residues are systematically introduced at specific positions of interest within the protein sequence.[3][4] This allows for the focused investigation of one residue at a time.
-
Heterologous Expression: The engineered single-cysteine mutant proteins are then expressed in a suitable biological system, such as Xenopus oocytes or cultured mammalian cells.[3][5] This provides a controlled environment to study the protein in a native-like membrane context.
-
Chemical Modification: The expressed proteins are exposed to membrane-impermeant sulfhydryl-reactive reagents, most commonly methanethiosulfonate (MTS) reagents.[6] If the introduced cysteine residue is accessible to the aqueous environment (i.e., located on the protein surface or within a water-filled channel or crevice), its sulfhydryl group will covalently react with the MTS reagent.[2]
-
Functional or Structural Readout: The consequence of this chemical modification is then assessed. This can be a change in protein function, such as altered ion channel conductance or receptor signaling, which is often measured using electrophysiological techniques.[3][7] Alternatively, the modification can be detected biochemically, for example, by using a tagged MTS reagent and subsequent detection via methods like Western blotting.[8][9][10][11]
The accessibility of the introduced cysteine to the MTS reagent provides crucial information about its local environment. By systematically scanning a region of a protein, a detailed map of solvent accessibility can be constructed, revealing important structural features.[2][4]
Key Reagents: Methanethiosulfonate (MTS) Derivatives
A diverse toolkit of MTS reagents is available, each with distinct physicochemical properties such as charge, size, and hydrophilicity. The choice of MTS reagent is critical for the experimental design and the interpretation of the results. For instance, charged reagents are generally membrane-impermeant and can be used to probe the accessibility of residues from the extracellular or intracellular side of the membrane.[6] The size of the reagent can also be varied to probe the dimensions of a channel or binding pocket.[7][12]
| Reagent Name | Abbreviation | Charge | Approx. Diameter (Å) | Key Features & Applications |
| [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | MTSET | Positive | ~6 | Membrane-impermeant, positively charged. Used to probe accessibility from the aqueous phase and assess the electrostatic environment. |
| [2-Aminoethyl] methanethiosulfonate hydrobromide | MTSEA | Positive | ~5 | Membrane-impermeant, positively charged. Smaller than MTSET. |
| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Negative | ~6 | Membrane-impermeant, negatively charged. Used to probe accessibility and the electrostatic environment. |
| Methyl methanethiosulfonate | MMTS | Neutral | ~4 | Membrane-permeant, small, and uncharged. Can access cysteines in both extracellular and intracellular domains, as well as within the membrane. |
| Ethyl methanethiosulfonate | EMTS | Neutral | ~5 | Membrane-permeant and uncharged. |
This table provides a summary of commonly used MTS reagents. The approximate diameters are estimations and can vary depending on the conformation.
The reaction of MTS reagents with the thiolate anion of cysteine is extremely rapid, with second-order rate constants typically in the range of 103 to 105 M-1s-1.[13][14][15] This high reactivity allows for the efficient labeling of accessible cysteines.
Experimental Protocols
The successful implementation of SCAM requires meticulous attention to detail in each experimental step. Below are generalized protocols for key stages of a SCAM experiment.
Site-Directed Mutagenesis
This protocol outlines the generation of single-cysteine mutants from a cysteine-less template using PCR-based site-directed mutagenesis.
-
Materials:
-
Plasmid DNA encoding the cysteine-less target protein
-
Mutagenic primers (forward and reverse) containing the desired cysteine codon (TGC or TGT)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
-
Procedure:
-
Design mutagenic primers with the desired cysteine mutation flanked by 15-20 nucleotides of correct sequence on each side.
-
Perform PCR using the cysteine-less plasmid as a template and the mutagenic primers.
-
Digest the PCR product with DpnI to remove the parental methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select transformed colonies and isolate plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
-
Expression in Xenopus Oocytes and Electrophysiological Recording
Xenopus oocytes are a robust system for the heterologous expression of membrane proteins and are particularly well-suited for electrophysiological analysis.
-
Materials:
-
cRNA synthesized from the linearized plasmid DNA
-
Mature female Xenopus laevis
-
Collagenase solution
-
Oocyte culture medium (ND96)
-
Microinjection setup
-
Two-electrode voltage-clamp setup
-
MTS reagents
-
-
Procedure:
-
Surgically remove oocyte lobes from an anesthetized frog.
-
Isolate individual oocytes by treatment with collagenase.
-
Microinject 5-50 ng of cRNA into Stage V-VI oocytes.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for protein expression.
-
Perform two-electrode voltage-clamp recordings to measure the functional properties of the expressed protein (e.g., ion channel currents).
-
Apply MTS reagents to the bath solution while recording to assess the effect of cysteine modification on protein function. The rate of functional change can be used to calculate the second-order rate constant of the modification reaction.
-
Expression in Mammalian Cells and Biochemical Detection
Mammalian cell lines are often used to study protein function in a more physiologically relevant context.
-
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector containing the gene for the cysteine mutant
-
Transfection reagent
-
Cell culture medium and supplements
-
Lysis buffer
-
Biotinylated MTS reagent
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescence detection system
-
-
Procedure:
-
Culture mammalian cells to the appropriate confluency.
-
Transfect the cells with the expression vector using a suitable transfection reagent.[5]
-
Allow 24-48 hours for protein expression.
-
Treat the intact cells with a membrane-impermeant, biotinylated MTS reagent to label accessible extracellular cysteines. For intracellular labeling, cells can be permeabilized prior to MTS treatment.[16][17][18]
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8][9][10][11]
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with streptavidin-HRP to detect the biotinylated proteins.
-
Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the band provides a qualitative or semi-quantitative measure of cysteine accessibility.
-
Data Presentation and Interpretation
Quantitative data from SCAM experiments are crucial for a detailed understanding of protein structure and function. The following table provides an example of how such data can be presented.
| Protein | Residue | Reagent | Concentration (mM) | Rate Constant (M⁻¹s⁻¹) | Functional Effect | Interpretation |
| Ion Channel X | Cys-101 | MTSET | 1 | 5,200 | 95% inhibition of current | Residue is in a water-accessible region of the pore. |
| Ion Channel X | Cys-105 | MTSET | 1 | <10 | No significant change | Residue is likely buried within the protein or lipid bilayer. |
| GPCR Y | Cys-250 | MTSES | 2 | 1,500 | Decreased agonist affinity | Residue is in an accessible extracellular loop involved in ligand binding. |
| GPCR Y | Cys-250 (in presence of antagonist) | MTSES | 2 | 250 | Decreased agonist affinity | Antagonist binding induces a conformational change that reduces the accessibility of this residue. |
Visualizing SCAM Workflows and Signaling Pathways
Graphviz diagrams can be used to visualize the logical flow of SCAM experiments and the signaling pathways they help to elucidate.
Applications in Drug Development
SCAM is a valuable tool in the drug discovery and development pipeline.[19] Its applications include:
-
Target Validation and Characterization: SCAM can be used to map the binding sites of endogenous ligands and investigational drugs, providing crucial information for understanding drug-target interactions.[20][21][22][23]
-
Structure-Activity Relationship (SAR) Studies: By identifying the residues that line a binding pocket, SCAM can guide the rational design of more potent and selective drug candidates.
-
Mechanism of Action Studies: SCAM can elucidate the conformational changes that a protein undergoes upon drug binding, providing insights into the drug's mechanism of action.[24][25][26][27][28]
-
Screening for Allosteric Modulators: This technique can identify cryptic or allosteric binding sites that are only exposed in certain conformational states of the protein, opening up new avenues for drug discovery.
Conclusion
The Substituted Cysteine Accessibility Method is a versatile and powerful technique for probing protein structure and function with high spatial resolution. Its ability to map solvent accessibility, identify channel and crevice linings, and detect conformational changes makes it an indispensable tool for researchers in basic science and drug development. With a solid understanding of its theoretical basis and careful execution of the experimental protocols, SCAM can provide unparalleled insights into the molecular machinery of life.
References
- 1. sketchviz.com [sketchviz.com]
- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of SCAM (substituted cysteine accessibility method) to gap junction intercellular channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and efficient protocol to purify biologically active recombinant proteins from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. Multiscale kinetic analysis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiscale Kinetic Analysis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Methodology to Investigate the Surface SMALPome of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Rapid Extraction Method for mammalian cell cultures, suitable for quantitative immunoblotting analysis of proteins, including phosphorylated GCN2 and eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 20. drughunter.com [drughunter.com]
- 21. researchgate.net [researchgate.net]
- 22. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Conformational changes in G-protein-coupled receptors-the quest for functionally selective conformations is open - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterizing the Conformational States of G Protein Coupled Receptors Generated with AlphaFold [arxiv.org]
- 27. Finding the Perfect Fit: Conformational Biosensors to Determine the Efficacy of GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxyethyl Methanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl methanethiosulfonate (MTS-HE), also known by its alternate name MTSHE, is a sulfhydryl-reactive compound belonging to the methanethiosulfonate (MTS) class of reagents.[1] These reagents are widely utilized in biochemistry and pharmacology to study the structure and function of proteins, particularly ion channels, by selectively modifying cysteine residues.[2][3] MTS-HE is a neutral MTS reagent, a characteristic that influences its reactivity and permeability across cell membranes.[2] This technical guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical Properties
The physical properties of a compound are critical for its application in experimental settings, influencing its storage, handling, and use in various assays. The known physical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₈O₃S₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Physical Form | Yellow to Light Orange Oil | [4] |
| Boiling Point | 116-118 °C | [4] |
| Solubility | Soluble in DMF and DMSO; Slightly soluble in Chloroform and Ethyl Acetate | [2][4] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate and reproducible determination of the physical properties of a chemical compound. The following sections describe generalized protocols that can be adapted for the characterization of this compound.
Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general approach for the synthesis of S-Alkyl Methanethiosulfonates can be adapted. A plausible synthesis could involve the reaction of 2-mercaptoethanol with methanesulfonyl chloride in the presence of a base. The reaction would likely be carried out in an appropriate organic solvent at a controlled temperature, followed by purification steps such as extraction and chromatography to isolate the final product.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small quantity of a liquid sample.
Materials:
-
This compound sample (~0.5 mL)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Stirring bar and stir plate (optional)
Procedure:
-
Place approximately 0.5 mL of the this compound oil into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed from the capillary tip. This indicates that the liquid has reached its boiling point.
-
Record the temperature at which the rapid stream of bubbles is maintained. This is the observed boiling point.
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)
-
Small, calibrated test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Add approximately 10 mg of this compound to 1 mL of each test solvent in separate vials.
-
Vortex each mixture vigorously for 30 seconds.
-
Visually inspect each vial for the presence of undissolved material. Classify as "soluble," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble/partially soluble cases):
-
To a tared vial, add a known mass of this compound (e.g., 10 mg).
-
Add the solvent dropwise, vortexing after each addition, until the solid completely dissolves.
-
Record the volume of solvent added.
-
Calculate the approximate solubility in mg/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound, confirming its identity and purity.
Materials:
-
Purified this compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent in a small vial.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra to determine chemical shifts, integration, and coupling constants to confirm the structure of this compound.
Visualizations
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.
Caption: A logical workflow for the synthesis and physical characterization of a chemical compound.
Reactivity of MTS Reagents with Thiols
The following diagram illustrates the general reaction mechanism of a methanethiosulfonate (MTS) reagent with a thiol group, a characteristic reaction of this compound.
References
The Electrophilicity of Methanethiosulfonate (MTS) Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that have become indispensable tools in protein chemistry, biophysics, and drug development. Their high specificity for the thiol group (-SH) of cysteine residues allows for precise modification of proteins, enabling detailed studies of protein structure, function, and dynamics. This technical guide provides an in-depth exploration of the core principle governing their utility: electrophilicity. Understanding the factors that influence the electrophilic character of MTS reagents is crucial for their effective application in experimental systems.
The primary application of MTS reagents is the Substituted Cysteine Accessibility Method (SCAM).[1][2] This powerful technique combines site-directed mutagenesis, where a cysteine residue is introduced at a specific position in a protein, with chemical modification by MTS reagents to probe the accessibility of that residue to the aqueous environment.[1][2] By using a panel of MTS reagents with different properties (e.g., charge, size), researchers can map the topology of proteins, identify residues lining ion channel pores, and elucidate the conformational changes associated with protein function, such as ion channel gating.[1][2][3]
The Chemistry of MTS Reagents: An Electrophilic Reaction
The reactivity of MTS reagents stems from the electrophilic nature of the sulfur atom in the thiosulfonate group (-S-SO₂-CH₃). This sulfur atom is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. The reaction proceeds via a specific and rapid S-alkylation, resulting in the formation of a stable disulfide bond between the cysteine residue and the functional group of the MTS reagent.[1] This process is also referred to as alkanethiolation.[1]
The general reaction can be depicted as follows:
Protein-Cys-SH + CH₃-SO₂-S-R → Protein-Cys-S-S-R + CH₃-SO₂H
The methanesulfinic acid (CH₃-SO₂H) byproduct is unstable and decomposes, driving the reaction to completion.[1] The disulfide bond formed can often be reversed by the addition of reducing agents like dithiothreitol (DTT), providing experimental flexibility.[1]
Quantitative Analysis of MTS Reagent Electrophilicity
The electrophilicity of an MTS reagent is a key determinant of its reaction rate with a target cysteine. This reactivity is influenced by the nature of the 'R' group attached to the thiosulfonate. Electron-withdrawing groups can increase the partial positive charge on the sulfur atom, enhancing its electrophilicity and thus the reaction rate. Conversely, bulky 'R' groups can introduce steric hindrance, slowing down the reaction.
The intrinsic reactivity of MTS reagents with free thiols is remarkably high, with second-order rate constants typically in the range of 10⁵ M⁻¹s⁻¹.[1] The table below summarizes quantitative data on the reactivity of common MTS reagents.
| MTS Reagent | Structure of 'R' Group | Charge | Second-Order Rate Constant (k) with Cysteine Mutants (M⁻¹s⁻¹) | Reference |
| MTSEA (2-Aminoethyl MTS) | -CH₂CH₂NH₃⁺ | Positive | ~4.69 x 10⁴ (for αT244C in acetylcholine receptor at -100 mV) | [4] |
| MTSET ([2-(Trimethylammonium)ethyl] MTS) | -CH₂CH₂N(CH₃)₃⁺ | Positive | ~3.07 x 10² (for αT244C in acetylcholine receptor at -100 mV) | [4] |
| MTSES (Sodium (2-sulfonatoethyl) MTS) | -CH₂CH₂SO₃⁻ | Negative | Relatively lower reactivity compared to positively charged reagents | [1] |
Note: Reaction rates are highly dependent on the specific protein environment, including the accessibility and pKa of the target cysteine, as well as experimental conditions such as pH and membrane potential.
A comparative reactivity profile has been established for some common MTS reagents, with MTSET being approximately 2.5 times more reactive than MTSEA, and 10 times more reactive than MTSES with small sulfhydryl compounds.[1]
Experimental Protocols for Assessing Electrophilicity and Reactivity
The Substituted Cysteine Accessibility Method (SCAM) is the primary experimental framework for utilizing MTS reagents to probe protein structure and function. Below is a detailed methodology for a typical SCAM experiment aimed at identifying pore-lining residues in an ion channel.
Protocol: Substituted Cysteine Accessibility Method (SCAM) for an Ion Channel
1. Site-Directed Mutagenesis:
- Identify the transmembrane domain or region of interest in the ion channel protein.
- Using standard molecular biology techniques, create a series of single-cysteine mutants. Each mutant will have one amino acid in the target region replaced by a cysteine.
- Generate a "cysteine-less" version of the channel, where all native accessible cysteines are mutated to another amino acid (e.g., serine or alanine), to serve as a negative control.[5]
- Express the mutant and control channels in a suitable expression system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells).[3]
2. Electrophysiological Recording:
- Use patch-clamp or two-electrode voltage-clamp techniques to measure the ion channel currents.
- Establish a baseline current by applying the appropriate agonist or voltage stimulus to activate the channel.
3. Application of MTS Reagents:
- Prepare fresh stock solutions of the desired MTS reagents (e.g., MTSEA, MTSET, MTSES) in an appropriate solvent (e.g., water or DMSO).[1] Store stock solutions at -20°C.[5]
- On the day of the experiment, dilute the stock solution to the final working concentration (typically in the range of 1-10 mM) in the recording buffer immediately before use.[1]
- Apply the MTS reagent to the extracellular or intracellular side of the membrane, depending on the location of the introduced cysteine.
- Application times typically range from 1 to 5 minutes.[1]
4. Data Acquisition and Analysis:
- Monitor the channel current continuously during and after the application of the MTS reagent.
- A change in the current amplitude (inhibition or potentiation) upon MTS application indicates that the reagent has reacted with the introduced cysteine. This suggests that the residue at that position is accessible to the aqueous environment.
- Calculate the rate of modification by fitting the time course of the current change to a single exponential function. The second-order rate constant can be determined by dividing the observed rate constant by the concentration of the MTS reagent.
- The voltage dependence of the modification rate can provide information about the location of the cysteine residue within the transmembrane electric field.[3]
5. Interpretation of Results:
- Residues that show significant changes in current upon MTS modification are likely located in or near the ion channel pore.
- The pattern of accessibility to MTS reagents of different sizes and charges can provide detailed information about the architecture of the pore.[2]
- State-dependent modification (i.e., reactivity that differs between the open and closed states of the channel) can reveal conformational changes associated with channel gating.[1]
Visualizing Experimental Workflows and Signaling Concepts
To better illustrate the logical flow of a SCAM experiment and its application in understanding ion channel function within a signaling context, the following diagrams are provided.
Conclusion
MTS reagents are powerful chemical tools whose utility is fundamentally linked to their electrophilic character. The high reactivity and specificity of the methanethiosulfonate group for cysteine residues have enabled researchers to gain unprecedented insights into the structure and function of proteins, particularly ion channels and transporters. A thorough understanding of the principles of electrophilicity, reaction kinetics, and the appropriate application of experimental methodologies like SCAM is essential for leveraging the full potential of these reagents in basic research and drug discovery. By carefully selecting MTS reagents with specific properties and designing well-controlled experiments, scientists can continue to unravel the complexities of biological systems at the molecular level.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Gating Mechanisms in Glutamate Receptor and K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing MTSES in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), a cysteine-modifying reagent, in patch-clamp electrophysiology. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and offers visual representations of the experimental workflow and signaling pathways.
Introduction to MTSES
MTSES is a water-soluble, negatively charged methanethiosulfonate (MTS) reagent. It is primarily used as a tool in ion channel research to identify and characterize the role of specific amino acid residues, particularly cysteines, in channel function.[1][2] By covalently modifying cysteine residues introduced into a protein via site-directed mutagenesis, a technique known as substituted-cysteine accessibility method (SCAM), researchers can probe the structure-function relationships of ion channels.[2] MTSES can also exhibit effects independent of cysteine modification, such as open-channel block, which is an important consideration in experimental design and data interpretation.[3]
Mechanism of Action
MTSES has two primary mechanisms of action on ion channels:
-
Covalent Modification of Cysteine Residues: MTSES reacts with the sulfhydryl group of cysteine residues that are accessible to the aqueous solution.[1][2] This modification introduces a negatively charged sulfonate group, which can alter the local electrostatic environment and steric hindrance, thereby affecting ion channel gating, conductance, and pharmacology.[1] The rate of modification can provide insights into the accessibility of the cysteine residue in different conformational states of the channel.[2]
-
Cysteine-Independent Open Channel Block: MTSES can directly block the pore of some ion channels without forming a covalent bond.[3] This is particularly relevant for anion-selective channels, where the negatively charged MTSES molecule can enter the pore from the cytoplasmic side and physically occlude the permeation pathway.[3] This blocking effect is typically voltage-dependent and reversible upon washout of the compound.[3]
Data Presentation
The following tables summarize the quantitative effects of MTSES on different ion channels as reported in patch-clamp studies.
| Ion Channel | Cell Type | MTSES Concentration | Key Findings | Reference |
| cys-less CFTR | Mammalian cell lines | 1.97 mM (Kd at -80 mV) | Voltage-dependent open channel block. | [3] |
| cys-less CFTR | Mammalian cell lines | 36 mM (Kd at +80 mV) | Reduced unitary current amplitude. | [3] |
| CFTR Variants | Not specified | 200 µM | Modification of single channel current amplitude. | [4] |
| mSlo1 | Not specified | Not specified | Slow decrease in steady-state and tail IK. | [5] |
Experimental Protocols
This section provides a detailed protocol for a typical whole-cell patch-clamp experiment designed to investigate the effects of MTSES on an ion channel of interest.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm).
-
MTSES Stock Solution: Prepare a 1 M stock solution of MTSES in water immediately before use. MTS reagents are susceptible to hydrolysis.[2] Store the stock solution on ice.
-
Working MTSES Solution: Dilute the stock solution in the external or internal solution to the desired final concentration (typically ranging from 200 µM to 10 mM) just prior to application.[2][3][4]
Equipment
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with manipulators.
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and polisher.
Experimental Procedure
-
Cell Preparation: Culture cells expressing the ion channel of interest (either wild-type or a cysteine mutant) on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the patch pipette and apply gentle positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (seal resistance > 1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell recording configuration.[6]
-
-
Initial Recordings (Control):
-
Allow the cell to stabilize for 5-10 minutes.
-
Apply a voltage-clamp protocol appropriate for the ion channel being studied to record baseline currents. This may include voltage steps or ramps.
-
-
Application of MTSES:
-
Switch the perfusion system to the external solution containing the desired concentration of MTSES.
-
Continuously record the ion channel currents during the application of MTSES. The application time can range from 1 to 5 minutes.[2]
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the MTSES.
-
Continue recording to assess the reversibility of the observed effects. Reversible effects may indicate open channel block, while irreversible effects are consistent with covalent modification.[3]
-
-
Data Analysis:
-
Measure the current amplitude, kinetics, and other relevant parameters before, during, and after MTSES application.
-
Construct dose-response curves and analyze the voltage-dependence of the MTSES effect.
-
Visualizations
Experimental Workflow for MTSES Application in Patch-Clamp
Caption: Workflow for investigating MTSES effects using patch-clamp.
Proposed Mechanisms of MTSES Action on Ion Channels
Caption: Two primary mechanisms of MTSES action on ion channels.
References
- 1. researchgate.net [researchgate.net]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols: Site-Directed Cysteine Mutagenesis for MTS Reagent Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed cysteine mutagenesis, coupled with labeling by methanethiosulfonate (MTS) reagents, is a powerful technique for investigating protein structure, function, and dynamics.[1][2] This method, often referred to as Substituted Cysteine Accessibility Method (SCAM), involves the introduction of a cysteine residue at a specific site in a protein, followed by chemical modification of the cysteine's sulfhydryl group with an MTS reagent.[1][3] The versatility of MTS reagents, which can carry various functional groups (e.g., different charges or sizes), allows for detailed probing of the local environment of the introduced cysteine.[1] This approach is particularly valuable for studying membrane proteins, such as ion channels and transporters, as well as for mapping ligand binding sites and understanding conformational changes associated with protein function.[1][4]
These application notes provide detailed protocols for performing site-directed cysteine mutagenesis and subsequent MTS reagent labeling, along with data presentation guidelines and visualizations to aid in experimental design and execution.
Core Principles
The fundamental principle of this technique lies in the high specificity of MTS reagents for the sulfhydryl (thiol) group of cysteine residues.[1] The reaction results in the formation of a disulfide bond, a process known as alkanethiolation.[1] By systematically replacing native amino acids with cysteine and then assessing the accessibility of these engineered cysteines to MTS reagents, researchers can deduce important structural and functional information. For instance, in the context of ion channels, if the modification of an introduced cysteine by an MTS reagent blocks ion conduction, it suggests that the residue lines the channel pore.[1] Similarly, the protection of a cysteine from MTS modification upon ligand binding can help identify the location of a binding pocket.[1]
Key Applications in Research and Drug Development
-
Mapping Protein Topology and Structure: Elucidating the secondary, tertiary, and quaternary structures of proteins, particularly those difficult to analyze by high-resolution methods.[2][5]
-
Identifying Channel Pore Lining Residues: Determining which amino acids form the lining of an ion channel pore.[1][6]
-
Probing Ligand Binding Sites: Identifying the location of ligand binding pockets by observing protection of cysteine residues from MTS labeling upon ligand binding.[1]
-
Analyzing Conformational Changes: Studying the dynamic structural changes that proteins undergo during their function.[1][5]
-
Drug Discovery: Aiding in the rational design of new therapeutic agents by providing insights into the structure and accessibility of drug binding sites.[1]
Experimental Workflow Overview
The overall experimental workflow for site-directed cysteine mutagenesis and MTS labeling involves several key stages, from initial in silico planning to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of site-directed cysteine and disulfide chemistry to probe protein structure and dynamics: applications to soluble and transmembrane receptors of bacterial chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. interchim.fr [interchim.fr]
- 5. Use of Site-Directed Cysteine and Disulfide Chemistry to Probe Protein Structure and Dynamics: Applications to Soluble and Transmembrane Receptors of Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Cysteine-scanning Mutagenesis Reveals Claudin-2 Pore-lining Residues with Different Intrapore Locations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Surface-Exposed Cysteines with 2-Hydroxyethyl Methanethiosulfonate (HEMTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl Methanethiosulfonate (HEMTS) is a sulfhydryl-reactive reagent used for the specific modification of cysteine residues in proteins. Its utility lies in its ability to form a mixed disulfide bond with the thiol group of a cysteine, thereby introducing a hydroxyethyl group. This modification can be used to probe the accessibility of cysteine residues, investigate protein structure and function, and explore protein-protein interactions. A primary application of HEMTS and other methanethiosulfonate (MTS) reagents is the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the topology of membrane proteins, such as ion channels and G-protein coupled receptors (GPCRs).
These application notes provide an overview of HEMTS, its mechanism of action, and detailed protocols for its use in labeling surface-exposed cysteines.
Principle of Action
HEMTS reacts specifically with the thiolate anion (R-S⁻) of a cysteine residue in a nucleophilic substitution reaction. The thiolate attacks the sulfur atom of the methanethiosulfonate group, leading to the formation of a disulfide bond between the protein and the 2-hydroxyethyl group, and the release of methanesulfinic acid. The specificity of this reaction for cysteines, particularly those that are surface-exposed and in a deprotonated state, makes HEMTS a valuable tool for protein chemistry.
Applications
-
Substituted Cysteine Accessibility Method (SCAM): HEMTS is employed to determine the accessibility of engineered cysteine residues to the aqueous environment. This is particularly useful for mapping the lining of ion channel pores, identifying ligand binding sites in receptors, and studying conformational changes in membrane proteins.
-
Protein Structure and Function Studies: By modifying specific cysteine residues, researchers can investigate their role in protein stability, enzyme activity, and protein-protein interactions.
-
Drug Development: Understanding the accessibility of cysteine residues in drug targets can aid in the design of targeted covalent inhibitors.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from HEMTS labeling experiments.
Table 1: Representative Labeling Efficiency of a Surface-Exposed Cysteine Mutant with HEMTS
| Protein Concentration (µM) | HEMTS Concentration (mM) | Incubation Time (min) | Temperature (°C) | Labeling Efficiency (%) |
| 10 | 1 | 5 | 25 | 85 |
| 10 | 1 | 15 | 25 | 95 |
| 10 | 0.5 | 15 | 25 | 70 |
| 10 | 1 | 15 | 4 | 60 |
Note: Labeling efficiency can be determined by various methods, including mass spectrometry or by using a tagged version of the MTS reagent.
Table 2: Second-Order Rate Constants for the Reaction of HEMTS with Accessible Cysteines in an Ion Channel
| Cysteine Mutant | Functional State | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) |
| A25C | Closed | 150 |
| A25C | Open | 800 |
| L30C | Closed | 50 |
| L30C | Open | 60 |
Note: Rate constants are typically determined by measuring the rate of functional change (e.g., ion current inhibition) at different HEMTS concentrations.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein with HEMTS
This protocol provides a general guideline for labeling a purified protein containing one or more surface-exposed cysteine residues.
Materials:
-
Purified protein with surface-exposed cysteine(s)
-
This compound (HEMTS)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Reducing agent (e.g., TCEP or DTT) - for pre-reduction step if necessary
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
If the protein's cysteines may be oxidized, pre-reduce the protein by incubating with a 10-fold molar excess of TCEP or DTT for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column or through dialysis against the Reaction Buffer. This step is critical as the reducing agent will compete with the protein's cysteines for reaction with HEMTS.
-
-
HEMTS Stock Solution Preparation:
-
Prepare a fresh stock solution of HEMTS (e.g., 100 mM) in a suitable solvent (e.g., water or DMSO).
-
-
Labeling Reaction:
-
Add the HEMTS stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of HEMTS over cysteine residues).
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration in excess of the initial HEMTS concentration to react with any unreacted HEMTS. Incubate for 15-30 minutes.
-
-
Removal of Excess Reagent:
-
Remove excess HEMTS and the quenching reagent by using a desalting column or by dialysis against a suitable storage buffer.
-
-
Verification of Labeling (Optional but Recommended):
-
Confirm the successful labeling of the protein using techniques such as mass spectrometry to detect the mass shift corresponding to the addition of the hydroxyethyl group.
-
Protocol 2: Substituted Cysteine Accessibility Method (SCAM) using HEMTS on a Membrane Protein Expressed in Cells
This protocol describes a typical SCAM experiment to probe the accessibility of an engineered cysteine residue in a membrane protein, such as an ion channel or GPCR, expressed in a cellular system (e.g., Xenopus oocytes or cultured mammalian cells).
Materials:
-
Cells expressing the cysteine-mutant membrane protein of interest
-
HEMTS
-
Extracellular solution (e.g., physiological saline buffer appropriate for the cell type)
-
Functional assay setup (e.g., electrophysiology rig for ion channels, or a signaling assay for GPCRs)
Procedure:
-
Cell Preparation:
-
Prepare the cells expressing the cysteine-mutant protein for the functional assay. For example, place a Xenopus oocyte in the recording chamber of a two-electrode voltage clamp setup.
-
-
Baseline Functional Measurement:
-
Obtain a stable baseline recording of the protein's function. For an ion channel, this would be the ionic current in the absence and presence of a specific stimulus (e.g., voltage step or ligand application). For a GPCR, this would be the baseline signaling activity.
-
-
Application of HEMTS:
-
Prepare a working solution of HEMTS in the extracellular solution at the desired concentration (e.g., 1-10 mM).
-
Apply the HEMTS solution to the cells for a defined period (e.g., 30 seconds to 5 minutes).
-
-
Washout:
-
Thoroughly wash out the HEMTS solution by perfusing the cells with the extracellular solution.
-
-
Post-Labeling Functional Measurement:
-
Measure the function of the protein again using the same stimulus as in the baseline measurement.
-
A change in function (e.g., inhibition or potentiation of the ion current) indicates that the cysteine residue is accessible to HEMTS and that its modification alters the protein's activity.
-
-
Data Analysis:
-
Compare the functional measurements before and after HEMTS application to determine the extent of modification.
-
To determine the rate of reaction, HEMTS can be applied continuously while monitoring the change in function over time.
-
Visualizations
Probing the Inner Workings of Ion Channels: Application of Methanethiosulfonate (MTS) Reagents in Pore Structure Analysis
Application Note AN-2025-12
Introduction
The intricate architecture of ion channel pores governs the selective passage of ions across cell membranes, a fundamental process in cellular signaling and physiology. Elucidating the three-dimensional structure of these pores is paramount for understanding their function and for the rational design of therapeutic drugs. The Substituted Cysteine Accessibility Method (SCAM) has emerged as a powerful biochemical and electrophysiological technique to map the solvent-exposed surfaces of proteins, including the lining of ion channel pores. This method involves the site-directed mutagenesis of specific residues to cysteine, followed by the application of sulfhydryl-reactive reagents, such as those from the methanethiosulfonate (MTS) family.
This application note focuses on the use of MTS reagents, with a particular emphasis on 2-hydroxyethyl methanethiosulfonate (MTSHE), in the study of ion channel pore structure. While specific quantitative data for MTSHE is less abundant in the literature, the principles and methodologies are well-established for other MTS reagents like MTSET ([2-(trimethylammonium)ethyl] methanethiosulfonate) and MTSES ([2-sulfonatoethyl] methanethiosulfonate), which serve as excellent proxies. These reagents covalently modify accessible cysteine residues, inducing a functional change in the channel, such as altered conductance or gating, thereby providing insights into the local environment of the modified residue.
Principle of Substituted Cysteine Accessibility Method (SCAM)
The core principle of SCAM lies in the chemical modification of engineered cysteine residues.[1] A "cysteine-less" version of the ion channel of interest is often created first to serve as a background.[2] Then, single cysteine mutations are introduced at desired positions within the putative pore-lining domains.[2] The accessibility of these introduced cysteines to membrane-impermeant MTS reagents applied to either the extracellular or intracellular side of the membrane provides information about which residues are exposed to the aqueous pore.[2] The functional consequence of the covalent modification, measured typically as a change in ion current, reveals the role of that specific residue in ion permeation and channel gating.[3][4]
Key Applications of MTS Reagents in Ion Channel Research
-
Identifying Pore-Lining Residues: By systematically introducing cysteine substitutions along a transmembrane segment and testing their accessibility to MTS reagents, researchers can identify which residues line the aqueous pore.[1][4]
-
Probing Channel Gating and Conformational Changes: The accessibility of a cysteine residue can be state-dependent. Comparing the modification rates in the open, closed, or inactivated states of a channel can reveal conformational changes associated with gating.[3]
-
Estimating Pore Diameter: The accessibility of a series of MTS reagents with different-sized reactive headgroups can be used to estimate the dimensions of the ion channel pore at different locations.
-
Mapping the Electrostatic Environment of the Pore: Using MTS reagents with different charges (e.g., positively charged MTSET vs. negatively charged MTSES) can provide information about the local electrostatic potential within the pore.[4]
Data Presentation: Quantitative Analysis of MTS Reagent Effects
The following tables summarize quantitative data from studies using MTS reagents to probe the structure of various ion channels. This data provides a reference for the expected magnitude of effects and reaction rates.
Table 1: Second-Order Rate Constants for MTSET Modification of Cysteine Mutants
| Ion Channel | Cysteine Mutant | Condition | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Orai1 | Q108C | Open State | ~1 x 10⁴ | [5] |
| Orai1 | D110C | Open State | ~1 x 10⁴ | [5] |
| Orai1 | V107C | Open State | ~1 x 10³ | [5] |
| Orai1 | L109C | Open State | ~1 x 10³ | [5] |
| BK Channel | A313C | Open State | (Data not provided as a rate constant, but modification is rapid) | [3] |
Table 2: Effects of MTS Reagent Modification on Ion Channel Conductance
| Ion Channel | Cysteine Mutant | MTS Reagent | Effect on Conductance | Single-Channel Conductance Change (pS) | Reference |
| BK Channel | A313C | MTSET | Tonic opening and appearance of sub-conductance states | From 241 pS to 173 pS and 90 pS | [3] |
| BK Channel | A316C | MTSET | No significant change in conductance, but altered gating | 233 pS (unmodified) | [3] |
| Cardiac Na+ Channel | D1713C | MTSES⁻ | Markedly increased conductance | (Not specified) | [4] |
| Cardiac Na+ Channel | D1713C | MTSEA⁺ | Markedly decreased conductance | (Not specified) | [4] |
| Human Muscle ClC-1 | K231C | MTSET | (Effect on whole-cell current shown, not single channel) | (Not specified) | [6] |
Experimental Protocols
Protocol 1: Substituted Cysteine Accessibility Mapping (SCAM) using Electrophysiology
This protocol describes the general workflow for a SCAM experiment using whole-cell patch-clamp electrophysiology.
1. Materials and Reagents:
-
Cell line expressing the cysteine-mutant ion channel of interest (e.g., HEK293, Xenopus oocytes).
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal (pipette) and external (bath) recording solutions.
-
MTSHE (or other MTS reagent) stock solution (e.g., 100 mM in DMSO or water, prepared fresh).
-
Reducing agent (e.g., Dithiothreitol - DTT) for reversing the modification.
2. Procedure:
-
Cell Preparation: Plate cells expressing the mutant channel onto coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Form a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline ionic currents in response to a voltage protocol appropriate for the channel being studied.
-
Application of MTS Reagent: Perfuse the cell with the external solution containing the desired concentration of MTSHE (typically in the micromolar to millimolar range). The optimal concentration and application time should be determined empirically.
-
Monitor Modification: Continuously monitor the ionic current during MTSHE application. A change in current amplitude or kinetics indicates modification of the accessible cysteine residue.
-
Washout: After a sufficient incubation period, wash out the MTSHE-containing solution with the standard external solution. A persistent change in current confirms covalent modification.
-
Reversal (Optional): To confirm that the effect is due to a disulfide bond formation, apply a reducing agent like DTT to the bath to see if the baseline current is restored.
-
Data Analysis: Calculate the rate of modification by fitting the time course of the current change to a single exponential function. The second-order rate constant can be determined by dividing the observed rate constant by the concentration of the MTS reagent.
Protocol 2: Single-Channel Recording to Analyze Conductance Changes
This protocol outlines the steps to investigate the effect of MTSHE on single-channel conductance.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of a setup capable of low-noise single-channel recording (e.g., inside-out or outside-out patch configuration).
2. Procedure:
-
Establish a High-Resistance Seal: Form a giga-ohm seal on a cell expressing a low density of the mutant channels.
-
Excise the Patch: Depending on the desired side of MTSHE application, form an inside-out or outside-out patch.
-
Baseline Single-Channel Recording: Record single-channel currents at various holding potentials to determine the baseline single-channel conductance.
-
Apply MTS Reagent: Perfuse the patch with a solution containing MTSHE.
-
Record During and After Modification: Record single-channel events during and after the application of MTSHE to observe any changes in single-channel current amplitude.
-
Data Analysis: Construct all-points histograms of the current recordings before and after modification. Fit Gaussian functions to the open and closed peaks to determine the single-channel current amplitude and calculate the single-channel conductance (i/V).
Visualizations
Caption: Experimental workflow for Substituted Cysteine Accessibility Method (SCAM).
Caption: Logical relationship of MTS reagent modification and its effect on ion channel function.
Conclusion
The application of MTSHE and other MTS reagents in conjunction with substituted cysteine accessibility mapping is a robust and versatile approach for probing the structure and function of ion channel pores. By providing detailed information about the accessibility and local environment of individual amino acid residues, this technique offers invaluable insights into the molecular mechanisms of ion permeation, selectivity, and gating. The quantitative data and protocols presented here serve as a guide for researchers and drug development professionals aiming to unravel the complexities of ion channel biology.
References
- 1. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine scanning and modification reveal major differences between BK channels and Kv channels in the inner pore region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine mapping in the ion selectivity and toxin binding region of the cardiac Na+ channel pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural determinants of ion permeation in CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Step-by-Step Guide to Protein Modification with Thiol-Reactive Methanethiosulfonate (MTS) Reagents
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone technique in modern biochemical and pharmaceutical research. It allows for the precise attachment of probes, drugs, or other moieties to a protein of interest, enabling detailed investigation of its structure, function, and interactions. Methanethiosulfonate (MTS) reagents are a class of highly reactive compounds that specifically target the sulfhydryl (thiol) group of cysteine residues. This high specificity, coupled with rapid reaction kinetics under mild conditions, makes MTS reagents invaluable tools for protein modification.
This document provides a detailed guide to protein modification using MTS reagents, with a focus on [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) as a representative compound. The principles and protocols outlined here are broadly applicable to other MTS reagents, including the user-specified (2-Sulfonatoethyl) methanethiosulfonate (MTSHE), for which specific detailed protocols are less commonly available. A primary application of MTS reagents, the Substituted Cysteine Accessibility Method (SCAM), is highlighted for its utility in mapping the topology and functional dynamics of membrane proteins such as ion channels.
Principle of the Reaction
MTS reagents react specifically with the deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue. The reaction proceeds via a nucleophilic attack of the thiolate on the sulfur atom of the methanethiosulfonate group, leading to the formation of a stable disulfide bond and the release of methanesulfonic acid. The high reactivity and specificity for cysteine are attributed to the low pKa of the cysteine thiol group compared to other potentially nucleophilic amino acid side chains, and the electrophilic nature of the MTS reagent.
Quantitative Data Summary
The efficiency of protein modification with MTS reagents is influenced by several factors, including pH, temperature, and the molar ratio of the reagent to the protein. The following tables summarize key quantitative parameters for MTSET, a commonly used MTS reagent.
| Parameter | Value/Range | Remarks |
| Optimal pH Range | 7.2 - 8.5 | At lower pH, the thiol group is protonated and less reactive. At higher pH, hydrolysis of the MTS reagent increases, reducing its effective concentration.[1] |
| Reaction Temperature | 4°C to 25°C | Room temperature (20-25°C) is optimal for most applications. 4°C can be used for unstable proteins, but requires longer incubation times.[1] |
| Molar Ratio (MTS:Protein) | 10:1 to 40:1 | A molar excess of the MTS reagent drives the reaction towards completion. Higher ratios risk non-specific labeling.[1] |
| Typical Incubation Time | 30 min - 2 hours | Sufficient for most reactions at room temperature. Slower reacting cysteines or lower temperatures may require longer incubation.[1] |
| Labeling Efficiency | 70 - 90% | For a single, accessible cysteine residue under optimal conditions.[2] |
Relative Reactivity of Common MTS Reagents:
| Reagent | Relative Reactivity |
| MTSET | ~2.5x MTSEA |
| MTSES | ~0.1x MTSEA |
Note: This data is based on reactivity with small sulfhydryl compounds and provides a general guideline for protein modification.
Experimental Protocols
Protocol 1: General Protein Labeling with MTSET
This protocol describes the general procedure for labeling a purified protein containing an accessible cysteine residue with MTSET.
Materials:
-
Purified protein with at least one cysteine residue
-
[2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET)
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl (or other suitable buffer, see notes)
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: a. Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, it must be reduced prior to labeling. Add DTT or TCEP to a final concentration of 1-5 mM and incubate for 1 hour at room temperature. c. Crucially, remove the reducing agent before adding the MTS reagent. This can be achieved using a desalting column equilibrated with Reaction Buffer. The presence of a reducing agent will quench the labeling reaction.
-
MTSET Stock Solution Preparation: a. Immediately before use, prepare a 10-100 mM stock solution of MTSET in anhydrous DMSO. MTS reagents are susceptible to hydrolysis in aqueous solutions.
-
Labeling Reaction: a. Add the MTSET stock solution to the protein solution to achieve a 10- to 40-fold molar excess of MTSET over the protein. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to react with any excess MTSET. b. Incubate for 30 minutes at room temperature.
-
Purification of the Labeled Protein: a. Separate the labeled protein from unreacted MTSET and the quenching reagent using a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization of Labeling Efficiency (Optional): a. The degree of labeling can be determined using mass spectrometry to measure the mass shift upon modification.
Protocol 2: Substituted Cysteine Accessibility Method (SCAM) for Ion Channels
SCAM is a powerful technique to identify amino acid residues lining a channel pore or a binding crevice.[3] It involves site-directed mutagenesis to introduce a cysteine at a specific position, followed by assessing the accessibility of this cysteine to membrane-impermeant MTS reagents.
Materials:
-
Cells expressing the cysteine-substituted ion channel of interest
-
Membrane-impermeant MTS reagent (e.g., MTSET)
-
Patch-clamp electrophysiology setup or other functional assay system
-
Extracellular and intracellular recording solutions
Procedure:
-
Cell Preparation: a. Culture cells expressing the cysteine-mutant ion channel. b. Prepare cells for the functional assay (e.g., patch-clamp recording).
-
Baseline Measurement: a. Obtain a baseline recording of the ion channel activity (e.g., current amplitude) in the absence of the MTS reagent.
-
Application of MTS Reagent: a. Perfuse the cells with a solution containing the MTS reagent (e.g., 1 mM MTSET) for a defined period (e.g., 1-5 minutes). The reagent is applied to either the extracellular or intracellular side, depending on the hypothesis being tested.
-
Washout: a. Wash out the MTS reagent thoroughly with the recording solution.
-
Post-Modification Measurement: a. Record the ion channel activity again after the MTS reagent application. b. A significant change in channel function (e.g., a decrease or increase in current) indicates that the introduced cysteine residue was accessible to the MTS reagent and that its modification alters channel gating.
-
Data Analysis: a. Quantify the change in channel activity. The rate of modification can also be determined by applying the MTS reagent for varying durations.
Mandatory Visualizations
References
Probing Protein Conformational Changes with Methanethiosulfonate (MTS) Reagents: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the relationship between a protein's structure and its function is fundamental to biological research and drug development. Proteins are not static entities; they are dynamic molecules that undergo conformational changes in response to environmental cues and ligand binding.[1] These structural shifts are often essential for their biological activity, including enzyme catalysis, signal transduction, and protein-protein interactions.[1][2]
Site-directed labeling is a powerful technique for investigating these dynamic processes.[3][4] This method involves introducing a probe at a specific site within a protein to report on its local environment. Methanethiosulfonate (MTS) reagents are a class of thiol-reactive compounds that are highly specific for the sulfhydryl group of cysteine residues, forming a stable disulfide bond.[3][5] By using site-directed mutagenesis to introduce a cysteine residue at a desired location, a probe can be precisely positioned within the protein.[5][6]
The most common application of this technique is Site-Directed Spin Labeling (SDSL), which utilizes a nitroxide spin label like (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate (MTSL).[7] The mobility of this spin label is sensitive to its immediate surroundings, and changes in its environment due to protein conformational shifts can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.[6][7] This approach provides high-resolution information on local structure, dynamics, and accessibility at the labeled site.[4]
Key Applications
Site-directed labeling with MTS reagents is a versatile technique with broad applications in structural biology and drug discovery:
-
Mapping Protein Structure and Topology: SDSL-EPR can determine accessibility profiles of residues, which is particularly useful for defining the topology of membrane proteins.[7]
-
Characterizing Protein Dynamics and Flexibility: The technique is highly sensitive to the motion of the attached label, providing insights into the flexibility of protein regions, such as loops or intrinsically disordered domains.[6][7]
-
Monitoring Conformational Changes: Ligand binding, changes in pH, or temperature can induce conformational changes that alter the local environment of the label, which can be monitored in real-time.[1]
-
Studying Protein-Protein and Protein-Ligand Interactions: The technique can identify interaction interfaces and characterize the structural changes that occur upon binding.[4]
-
Distance Measurements: By introducing two labels, techniques like Förster Resonance Energy Transfer (FRET) with fluorescent probes or Double Electron-Electron Resonance (DEER) with spin labels can be used to measure distances between specific sites, providing crucial structural constraints.[8]
General Experimental Workflow
The process of using MTS reagents to study protein conformation involves several key stages, from protein engineering to data analysis.
Data Presentation: Reagents and Conditions
Quantitative data from labeling experiments are crucial for reproducibility and comparison. The tables below summarize key information.
Table 1: Properties of Common MTS Reagents
| Reagent Name | Probe Type | Detection Method | Information Provided |
|---|---|---|---|
| (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) Methanethiosulfonate (MTSL) | Nitroxide Spin Label | EPR Spectroscopy | Residue mobility, solvent accessibility, local secondary structure, distance (DEER).[7] |
| (2-((5-Fluoresceinyl)aminocarbonyl)ethyl Methanethiosulfonate (MTSEA-Fluorescein) | Fluorescent Label | Fluorescence Spectroscopy | Changes in local environment, protein-protein interactions (FRET), subcellular localization.[3] |
Table 2: Typical Experimental Parameters for Protein Labeling with MTS Reagents
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| Protein Concentration | 1-10 mg/mL (or ~50-200 µM) | Higher concentrations can lead to aggregation. |
| MTS Reagent Stock | 10-50 mM in anhydrous DMSO or DMF | Prepare fresh before use to avoid hydrolysis.[3] |
| Molar Excess of Reagent | 10- to 20-fold over protein | A higher excess can improve efficiency but may increase non-specific labeling.[3] |
| Labeling Buffer | Phosphate or HEPES buffer, pH 7.0-8.0 | The thiol-MTS reaction is more efficient at slightly alkaline pH. Avoid buffers with primary amines if using amine-reactive dyes. |
| Reducing Agents | Must be absent during labeling | Remove DTT or β-mercaptoethanol completely before adding the MTS reagent.[3] TCEP can be used to reduce disulfides and removed via dialysis or gel filtration.[3] |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | Optimize based on protein stability and labeling efficiency. Protect from light for fluorescent probes.[3] |
| Quenching Agent | 10-20 mM DTT or β-mercaptoethanol | Add to consume any unreacted MTS reagent.[3] |
Experimental Protocols
Protocol 1: Protein Preparation for Labeling
Successful site-directed labeling begins with careful protein engineering and purification.
-
Site-Directed Mutagenesis:
-
If the protein of interest contains native cysteine residues that are not part of the study, they should be mutated to a non-reactive amino acid like alanine or serine to prevent non-specific labeling.[6]
-
Introduce a unique cysteine residue at the desired site for labeling using standard molecular biology techniques.[6] The chosen site should ideally be solvent-exposed to ensure accessibility for the MTS reagent.
-
-
Protein Expression and Purification:
-
Express the mutant protein in a suitable host system (e.g., E. coli).
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Crucially, ensure all purification buffers are free of reducing agents like DTT or β-mercaptoethanol in the final steps before labeling, as these will compete with the protein's sulfhydryl group for the MTS reagent.[3]
-
-
Pre-Labeling Preparation:
-
If the target cysteine has formed a disulfide bond, the protein must be treated with a reducing agent. TCEP is often preferred as it is less likely to interfere with subsequent reactions than DTT.
-
The reducing agent must be completely removed before adding the MTS reagent. This is typically achieved by dialysis or gel filtration against a degassed, oxygen-free labeling buffer.[3]
-
Protocol 2: Covalent Labeling with MTS Reagents
This protocol provides a general guideline for the labeling reaction.
-
Prepare Labeling Buffer: A typical buffer is 50 mM HEPES or Phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is degassed to minimize oxidation of the cysteine.
-
Prepare Protein Solution: Dilute the purified protein to a final concentration of 50-100 µM in the labeling buffer.
-
Prepare MTS Reagent Stock: Shortly before use, dissolve the MTS reagent (e.g., MTSL or MTSEA-Fluorescein) in anhydrous DMSO to a concentration of 10-20 mM.[3]
-
Initiate Labeling Reaction: Add the MTS reagent stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[3] Add the reagent dropwise while gently mixing. The final concentration of DMSO should ideally be below 10% to avoid protein denaturation.[9]
-
Incubate: Incubate the reaction mixture. Typical conditions are 2 hours at room temperature or overnight at 4°C.[3][9] For fluorescent probes, the reaction should be protected from light.
-
Quench the Reaction: Stop the reaction by adding a quenching agent, such as DTT, to a final concentration of 10-20 mM to react with any excess MTS reagent.[3]
Protocol 3: Purification of the Labeled Protein
It is essential to remove unreacted label and any quenching agent from the labeled protein.
-
Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. This method efficiently separates the labeled protein from smaller molecules like the free label and DTT.
-
Dialysis: Dialyze the sample against several changes of a large volume of storage buffer over 24-48 hours.
Protocol 4: Quantification of Labeling Efficiency
Determining the degree of labeling (DOL) is critical for interpreting results. For fluorescent probes, this can be done spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (for protein) and at the absorbance maximum of the fluorophore (e.g., ~494 nm for fluorescein).[3]
-
Calculate Dye Concentration: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of the dye at its absorbance maximum to calculate the dye concentration.
-
Calculate Protein Concentration: The absorbance at 280 nm contains contributions from both the protein and the dye. A correction factor (CF) must be used:
-
Calculate Degree of Labeling (DOL):
-
DOL = (Molar concentration of the dye) / (Molar concentration of the protein)[3]
-
Data Acquisition and Interpretation
The method of data acquisition depends on the type of MTS probe used. The interpretation relies on detecting changes in the probe's properties that are caused by protein conformational changes.
As illustrated in Figure 2, a conformational change, such as that induced by ligand binding, alters the local environment of the MTSL spin label. If the label moves from a flexible, solvent-exposed region to a more ordered and sterically hindered environment, its mobility will decrease. This change is directly reflected in the EPR spectrum, which will shift from a sharp, narrow shape (indicating high mobility) to a broad, complex one (indicating restricted motion).[7] By analyzing these spectral changes, researchers can infer specific details about the structural transitions occurring at the labeled site.
References
- 1. Protein Conformational Changes Are Detected and Resolved Site Specifically by Second-Harmonic Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational changes in protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Substituted Cysteine Accessibility Method (SCAM) using Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify amino acid residues that line a channel or transporter pore, or form a binding pocket within a membrane protein.[1][2] This method involves site-directed mutagenesis to replace specific amino acid residues with cysteine, followed by the application of sulfhydryl-reactive reagents, typically methanethiosulfonate (MTS) derivatives.[2][3] The covalent modification of the introduced cysteine by these reagents can induce a functional change in the protein, which can be detected using electrophysiological techniques.[4]
Xenopus laevis oocytes are a widely used and effective heterologous expression system for studying ion channels and other membrane proteins.[5][6] Their large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, such as two-electrode voltage clamp (TEVC).[7][8] Furthermore, oocytes possess the necessary cellular machinery for the proper synthesis, post-translational modification, and insertion of foreign proteins into the plasma membrane.[9] This combination of SCAM and the Xenopus oocyte expression system provides a robust platform for investigating the structure-function relationships of membrane proteins.[5]
Principle of the Substituted Cysteine Accessibility Method (SCAM)
The core principle of SCAM lies in the selective chemical modification of engineered cysteine residues. By observing the functional consequences of this modification, researchers can infer the location and accessibility of the targeted residue within the protein structure. For instance, if the application of a membrane-impermeant MTS reagent alters the function of an ion channel, it suggests that the introduced cysteine residue is accessible from the extracellular environment and likely resides within the channel pore or an extracellular loop.[3]
Key Reagents: Methanethiosulfonate (MTS) Reagents
MTS reagents are a class of sulfhydryl-specific compounds that readily react with the thiol group of cysteine residues to form a disulfide bond.[10] These reagents are available with a variety of properties, including different charges (positive, negative, or neutral) and sizes, which can provide further insights into the physical and electrostatic properties of the environment surrounding the cysteine residue.
| Reagent Name | Abbreviation | Charge | General Application |
| [2-(Trimethylammonium)ethyl] methanethiosulfonate | MTSET | Positive | Probing accessibility of extracellularly-facing residues. |
| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Negative | Probing accessibility of extracellularly-facing residues; can also act as an open channel blocker in some cases.[10] |
| Methyl methanethiosulfonate | MMTS | Neutral | Assessing accessibility in less charged environments. |
| Ethylammonium methanethiosulfonate | MTSEA | Positive | Similar to MTSET. |
Experimental Workflow
The overall experimental workflow for a SCAM experiment using Xenopus oocytes can be broken down into several key stages.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of a human synaptic GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xenopus Oocytes as a Powerful Cellular Model to Study Foreign Fully-Processed Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Protein Labeling with 2-Hydroxyethyl Methanethiosulfonate (MTS-HE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the study of protein structure, function, and dynamics within their native cellular environment. 2-Hydroxyethyl Methanethiosulfonate (MTS-HE) is a thiol-reactive compound designed for the specific modification of cysteine residues in proteins. This reagent is part of the methanethiosulfonate (MTS) family of compounds, which are known for their high specificity towards sulfhydryl groups, forming a disulfide bond upon reaction. The hydrophilic 2-hydroxyethyl group of MTS-HE is expected to render the molecule membrane-impermeant, making it an ideal tool for selectively labeling cysteine residues on the extracellular domains of membrane proteins or proteins in the extracellular space in situ.
This document provides detailed application notes and protocols for the use of MTS-HE in in situ protein labeling experiments. The protocols provided are adapted from established methods for similar MTS reagents, such as MTSET and MTSES, due to the limited availability of specific published protocols for MTS-HE.
Principle of Reaction
MTS-HE reacts specifically with the sulfhydryl group (-SH) of cysteine residues. The reaction proceeds via a nucleophilic attack of the thiolate anion (S⁻) on the thiosulfonate group of MTS-HE, resulting in the formation of a mixed disulfide bond between the protein and the 2-hydroxyethyl group. This reaction is highly specific for cysteine residues under mild pH conditions (typically pH 6.5-8.0).
Applications
The selective labeling of cysteine residues with MTS-HE can be applied to a variety of research areas:
-
Mapping Protein Topology: By using the membrane-impermeant MTS-HE, researchers can identify cysteine residues located in the extracellular domains of transmembrane proteins.
-
Studying Protein Conformation and Dynamics: The introduction of the 2-hydroxyethyl group can be used to probe the local environment of a cysteine residue and monitor conformational changes.
-
Investigating Protein-Protein Interactions: Labeling specific cysteine residues can help to identify interaction interfaces or study the effect of binding partners on cysteine accessibility.
-
Drug Development: MTS-HE can be used to assess the accessibility of cysteine residues in target proteins, which can be important for the design of cysteine-targeting drugs.
Quantitative Data Summary
The efficiency of protein labeling with MTS-HE is dependent on several factors, including the accessibility of the target cysteine residue, the pH of the reaction buffer, the concentration of the reagent, and the reaction time and temperature. The following table summarizes typical reaction parameters and expected outcomes based on data from similar MTS reagents.
| Parameter | Recommended Range | Notes |
| MTS-HE Concentration | 1 - 10 mM | The optimal concentration should be determined empirically for each biological system. |
| Protein Concentration | N/A (in situ) | Dependent on the expression level of the target protein on the cell surface. |
| Molar Ratio (Reagent:Protein) | N/A (in situ) | A large excess of MTS-HE is used to drive the reaction to completion. |
| Reaction Buffer | Physiological buffer (e.g., PBS, HEPES-buffered saline) | Buffer should be free of other thiol-containing compounds. |
| Reaction pH | 7.0 - 8.0 | A slightly alkaline pH facilitates the formation of the more reactive thiolate anion. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the reaction and for sensitive biological samples. |
| Reaction Time | 5 minutes - 2 hours | The optimal time depends on the reactivity of the specific cysteine residue and the reagent concentration. |
| Labeling Efficiency | Variable | Highly dependent on the accessibility and reactivity of the target cysteine. Verification by mass spectrometry is recommended. |
| Mass Shift upon Labeling | +92.15 Da | The addition of the S-(2-hydroxyethyl) group (C₂H₅OS) to the cysteine residue. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Labeling of Cell Surface Proteins with MTS-HE
This protocol describes a general method for labeling accessible cysteine residues on the surface of live cells.
Materials:
-
Cells expressing the protein of interest with an accessible cysteine residue.
-
This compound (MTS-HE)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
HEPES-buffered saline (HBS), pH 7.4, sterile
-
Quenching solution: 100 mM L-cysteine or 2-mercaptoethanol in PBS
-
Cell culture medium
Procedure:
-
Cell Preparation: a. Culture cells to an appropriate confluency in a suitable culture vessel (e.g., 6-well plate, petri dish). b. Gently wash the cells twice with ice-cold PBS to remove any residual serum and media components.
-
Preparation of MTS-HE Solution: a. Prepare a stock solution of MTS-HE (e.g., 100 mM) in a suitable solvent (e.g., water or DMSO). Note: Prepare this solution fresh immediately before use as MTS reagents can hydrolyze in aqueous solutions. b. Dilute the MTS-HE stock solution to the desired final concentration (e.g., 1-10 mM) in ice-cold PBS or HBS.
-
Labeling Reaction: a. Aspirate the final PBS wash from the cells. b. Add the MTS-HE labeling solution to the cells, ensuring the cell monolayer is completely covered. c. Incubate the cells at 4°C or room temperature for a predetermined time (e.g., 5 minutes to 1 hour). The optimal time and temperature should be determined empirically.
-
Quenching the Reaction: a. Aspirate the MTS-HE solution. b. Wash the cells three times with ice-cold PBS to remove excess MTS-HE. c. Add the quenching solution to the cells and incubate for 10-15 minutes at room temperature to react with and neutralize any remaining MTS-HE. d. Wash the cells three times with ice-cold PBS.
-
Cell Lysis and Downstream Analysis: a. The labeled cells can now be lysed using a suitable lysis buffer for downstream applications such as Western blotting or mass spectrometry.
Protocol 2: Verification of MTS-HE Labeling by Mass Spectrometry
This protocol outlines the steps to confirm the covalent modification of the target protein with MTS-HE.
Materials:
-
Labeled and unlabeled (control) cell lysates from Protocol 1.
-
SDS-PAGE reagents
-
In-gel digestion kit (e.g., with trypsin)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Protein Separation: a. Separate the proteins from the cell lysates by SDS-PAGE. b. Visualize the proteins in the gel using a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
In-Gel Digestion: a. Excise the protein band of interest from both the labeled and unlabeled samples. b. Perform in-gel digestion of the protein using trypsin according to the manufacturer's protocol.
-
Mass Spectrometry Analysis: a. Analyze the resulting peptide fragments by mass spectrometry. b. Compare the mass spectra of the peptides from the labeled and unlabeled samples. c. Look for a mass shift of +92.15 Da in the peptides containing the target cysteine residue in the labeled sample. This corresponds to the addition of the S-(2-hydroxyethyl) group.
-
Tandem Mass Spectrometry (MS/MS): a. To confirm the site of modification, perform MS/MS analysis on the peptide showing the mass shift. b. The fragmentation pattern will confirm the amino acid sequence and pinpoint the modified cysteine residue.
Visualizations
Caption: Reaction of MTS-HE with a protein cysteine residue.
Caption: Workflow for in situ labeling of cell surface proteins.
Caption: Workflow for mass spectrometry verification of labeling.
Application Notes and Protocols: Mapping Ligand Binding Sites Using Cysteine-Targeted Methanethiosulfonate (MTS) Reagents
Disclaimer: The term "MTSHE" did not yield specific results in a comprehensive search of scientific literature. It is presumed to be a typographical error or a highly specialized acronym. These application notes are based on the well-established use of Methanethiosulfonate (MTS) reagents for mapping ligand binding sites through cysteine accessibility mapping.
Introduction
The identification and characterization of ligand binding sites on proteins are fundamental to understanding protein function and to the process of drug discovery. One powerful technique for elucidating these sites is Cysteine-Scanning Mutagenesis coupled with chemical modification by Methanethiosulfonate (MTS) reagents. This method relies on introducing cysteine residues at specific positions in a protein and then probing their accessibility to MTS reagents in the presence and absence of a ligand. A ligand that binds to a specific site will protect cysteine residues within or near that pocket from modification, allowing for the precise mapping of the binding interface.
MTS reagents are a class of sulfur-specific modifying agents that react with the thiol group of cysteine residues. This covalent modification can be detected by various means, including mass spectrometry, fluorescence, or functional assays. By systematically testing a series of cysteine mutants, a detailed map of the ligand binding pocket can be constructed.
Principle of the Method
The core principle involves comparing the rate or extent of cysteine modification by an MTS reagent under two conditions: with the target protein alone, and with the protein pre-incubated with a ligand of interest.
-
Site-Directed Mutagenesis: A series of protein variants is generated, each with a single cysteine substitution at a position of interest.
-
MTS Reagent Labeling: Each cysteine mutant is exposed to an MTS reagent. The reaction covalently modifies the accessible cysteine residues.
-
Ligand Protection: In a parallel experiment, the protein is first incubated with the ligand before the addition of the MTS reagent.
-
Detection of Modification: The extent of cysteine modification is quantified. Residues that are part of the binding site will be "protected" by the bound ligand, showing a significant decrease in modification compared to the ligand-free state.
-
Binding Site Mapping: By analyzing the pattern of protection across the different cysteine mutants, the location and boundaries of the ligand binding site can be mapped onto the protein structure.
A logical workflow for this process is outlined below.
Caption: Experimental workflow for MTS-based ligand binding site mapping.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis and Protein Purification
This protocol outlines the generation and purification of single-cysteine protein mutants.
Materials:
-
Wild-type protein expression vector
-
Primers for mutagenesis
-
High-fidelity DNA polymerase
-
Competent E. coli cells for cloning and expression
-
Appropriate growth media and antibiotics
-
Buffers for cell lysis and protein purification (e.g., Ni-NTA or other affinity chromatography)
-
SDS-PAGE analysis reagents
Methodology:
-
Mutagenesis:
-
Design primers containing the desired cysteine codon substitution.
-
Perform PCR-based site-directed mutagenesis using the wild-type plasmid as a template.
-
Digest the parental, methylated template DNA with DpnI.
-
Transform the mutated plasmid into competent E. coli cells for cloning.
-
Verify the mutation by DNA sequencing.
-
-
Protein Expression:
-
Transform the sequence-verified plasmid into an appropriate E. coli expression strain.
-
Grow the cells to an optimal density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression with the appropriate inducer (e.g., IPTG) and grow for the required time at a suitable temperature.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Assess protein purity by SDS-PAGE.
-
Determine protein concentration (e.g., by Bradford assay or UV absorbance at 280 nm).
-
Protocol 2: Cysteine Accessibility Mapping with MTS Reagents and Mass Spectrometry
This protocol describes the labeling of cysteine mutants and the analysis of modification by mass spectrometry.
Materials:
-
Purified single-cysteine protein mutant
-
Ligand of interest
-
MTS reagent (e.g., MTS-NEM, MTS-biotin) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Methodology:
-
Reaction Setup:
-
Prepare two sets of reactions for each cysteine mutant: "- Ligand" and "+ Ligand".
-
For the "+ Ligand" sample, incubate the protein (e.g., 10 µM) with a saturating concentration of the ligand (e.g., 10-fold molar excess) for 30 minutes at room temperature.
-
For the "- Ligand" sample, incubate the protein with buffer or vehicle control.
-
-
MTS Labeling:
-
Initiate the labeling reaction by adding the MTS reagent to both samples to a final concentration of (e.g., 100 µM).
-
Incubate for a specific time (e.g., 15 minutes) at room temperature. The time should be optimized to achieve partial modification in the absence of the ligand.
-
-
Quenching and Digestion:
-
Stop the reaction by adding a quenching reagent in large molar excess (e.g., 10 mM DTT).
-
Denature the protein samples and digest them overnight with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Identify the peptide containing the cysteine residue of interest.
-
Quantify the relative abundance of the modified (labeled) and unmodified peptide in both the "- Ligand" and "+ Ligand" samples.
-
-
Data Analysis:
-
Calculate the percentage of modification for each condition.
-
Determine the degree of protection conferred by the ligand as: Protection (%) = [1 - (% Modification with Ligand / % Modification without Ligand)] * 100
-
Data Presentation
The quantitative data from a cysteine accessibility mapping experiment can be summarized in a table to clearly present the results for each mutant.
Table 1: Ligand Protection of Cysteine Mutants from MTS Modification
| Mutant Position | % Modification (- Ligand) | % Modification (+ Ligand) | Protection (%) | Interpretation |
| Cys45 | 65.2 ± 4.1 | 8.3 ± 1.5 | 87.3 | High Protection (Binding Site) |
| Cys88 | 72.1 ± 5.5 | 68.9 ± 3.8 | 4.4 | No Protection (Solvent Exposed) |
| Cys102 | 12.5 ± 2.0 | 11.9 ± 1.8 | 4.8 | Low Accessibility (Buried) |
| Cys150 | 58.9 ± 3.9 | 15.4 ± 2.2 | 73.8 | High Protection (Binding Site) |
| Cys210 | 61.4 ± 4.7 | 30.1 ± 3.1 | 51.0 | Moderate Protection (Near Site) |
Data are representative and presented as mean ± standard deviation.
Signaling Pathway and Logical Relationships
In the context of drug discovery, identifying a ligand binding site is a critical first step. This information can be used to understand how a ligand might modulate a protein's function within a larger signaling pathway. For example, if the protein is a kinase, the identified binding site could be an allosteric site that, when occupied by a ligand, prevents the kinase from adopting its active conformation, thereby inhibiting downstream signaling.
Application Notes and Protocols: Electrophysiological Recording with MTS Reagents to Study Channel Gating
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical and electrophysiological technique used to probe the structure and function of ion channels.[1][2][3] This method provides insights into which amino acid residues line the channel pore, form the binding sites for ligands, or undergo conformational changes during channel gating (the transition between open, closed, and inactivated states).[2][3][4]
The core principle of SCAM involves three main steps:
-
Site-Directed Mutagenesis: A target amino acid residue in the ion channel protein is replaced with a cysteine. This is typically done on a "cysteine-less" version of the channel, where all native, reactive cysteines have been removed to prevent off-target effects.[5]
-
Heterologous Expression: The cysteine-mutant channel is expressed in a suitable system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells), for electrophysiological analysis.
-
MTS Reagent Application: Thiol-reactive methanethiosulfonate (MTS) reagents are applied to the expressed channels while recording their activity using patch-clamp electrophysiology.[1]
If the introduced cysteine is accessible to the aqueous environment, the MTS reagent will covalently bind to it, forming a disulfide bond.[1] This modification often alters the channel's function (e.g., by blocking the pore or altering its gating properties), which can be detected as a change in the recorded ionic current.[1][6] By observing the effect of MTS reagents on a series of cysteine mutants, researchers can map the channel's structure and infer the conformational changes that occur during gating.[3]
Principle of State-Dependent Modification
A key application of SCAM is to determine the location of the channel's "gate"—the part of the protein that physically occludes the ion pathway in the closed state. This is achieved by testing the accessibility of cysteine residues in different functional states of the channel (e.g., closed vs. open).[1]
-
Closed-State Modification: If an MTS reagent can modify a cysteine residue when the channel is in its closed state, it implies that the residue is located on the "extracellular" side of the gate (assuming the reagent is applied externally).
-
Open-State Modification: If a residue is only accessible for modification when the channel is open, it is likely located behind the gate, in a region that becomes exposed to the aqueous solution upon channel activation.[1]
By comparing the rate and extent of modification in different channel states, a detailed picture of the gating mechanism can be constructed.[6]
MTS Reagents: Properties and Selection
MTS reagents consist of a reactive methanethiosulfonate group attached to a variable R-group, which determines the reagent's size, charge, and membrane permeability. The choice of reagent is critical for the experimental design.
| Reagent Name | Full Name | Charge | Key Properties & Typical Concentration |
| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate | Positive (+) | Membrane-impermeant, relatively bulky.[1] Routinely used at 1 mM.[6] |
| MTSEA | [2-Aminoethyl] methanethiosulfonate | Positive (+) | Smaller than MTSET, can be membrane-permeant to some extent.[1][6] Routinely used at 2.5 mM.[6] |
| MTSES | Sodium (2-Sulfonatoethyl) methanethiosulfonate | Negative (-) | Membrane-impermeant.[1] Routinely used at 10 mM.[6] Can act as an open channel blocker in some channels, independent of cysteine modification.[7] |
Important Considerations:
-
Stability: MTS reagents hydrolyze in aqueous solutions. Solutions should be prepared fresh immediately before use and kept on ice.[6]
-
Reversibility: The disulfide bond formed by MTS reagents can be reversed by applying a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol, confirming that the observed effect is due to covalent modification.[6]
-
Non-covalent Effects: Some charged MTS reagents can cause a reversible, non-covalent block of the channel pore, which should be distinguished from irreversible covalent modification by washing out the reagent.[1][7]
Experimental Protocols
-
Template Selection: Start with a plasmid DNA encoding a cysteine-less version of the ion channel of interest.
-
Primer Design: Design primers for site-directed mutagenesis to substitute the desired amino acid with a cysteine.
-
PCR Mutagenesis: Perform PCR using a high-fidelity polymerase to introduce the mutation.
-
Template Removal: Digest the parental, non-mutated plasmid DNA using the DpnI enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Verification: Isolate the plasmid DNA and verify the mutation by sequencing.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media and conditions.
-
Transfection: Transiently transfect the cells with the plasmid DNA containing the cysteine mutant channel. Co-transfection with a fluorescent marker (e.g., GFP) can help identify successfully transfected cells.
-
Incubation: Allow 24-48 hours for the cells to express the ion channels on their surface before performing electrophysiological recordings.
-
Solution Preparation:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.
-
MTS Stock Solution: Prepare a concentrated stock solution (e.g., 100-500 mM) of the MTS reagent in water or DMSO and store it at -20°C.
-
Working MTS Solution: Immediately before the experiment, dilute the stock solution to the final working concentration (e.g., 100 µM - 2 mM) in the external recording solution.[1] Keep on ice.
-
-
Patch-Clamp Setup:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a high-resistance (>1 GΩ) seal on a transfected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Recording Protocol:
-
Baseline Recording: Record the baseline channel activity using a specific voltage protocol designed to elicit channel opening. For example, for a voltage-gated channel, this would be a series of depolarizing voltage steps.
-
MTS Application: Perfuse the cell with the external solution containing the MTS reagent for a defined period (e.g., 30 seconds to 2 minutes).[6] Continue to apply the voltage protocol during the application to monitor the change in current in real-time.
-
Washout: Wash out the MTS reagent by perfusing with the standard external solution. This helps to differentiate between covalent modification and reversible block.
-
Post-Modification Recording: Record the channel activity after washout to determine the extent of irreversible modification.
-
Data Analysis and Interpretation
The primary data output is the change in the amplitude of the ionic current before, during, and after MTS application. The rate of modification can be quantified to provide information about the accessibility of the cysteine residue.
Calculating the Rate of Modification:
-
Measure the current amplitude (I) at a specific point in the voltage protocol at different time points (t) during the MTS application.
-
The decrease (or increase) in current often follows a single exponential decay (or rise). The time course of the current change can be fitted with the following equation:
-
I(t) = Ifinal + (Iinitial - Ifinal) * exp(-t/τ)
-
Where Iinitial is the initial current, Ifinal is the steady-state current after modification, t is time, and τ is the time constant of modification.
-
-
The second-order rate constant (k) can then be calculated:
-
k = 1 / (τ * [MTS])
-
Where [MTS] is the concentration of the MTS reagent.
-
Data Presentation:
The calculated modification rates for different residues or in different channel states provide valuable quantitative data for comparison.
| Residue | Channel State | MTS Reagent | Concentration (mM) | Modification Rate Constant (M⁻¹s⁻¹) | Effect on Current |
| V102C | Closed | MTSET | 0.5 | ~10 | Inhibition |
| V102C | Open | MTSET | 0.5 | ~500 | Inhibition |
| F99C | Closed | MTSEA | 1.0 | No significant modification | N/A |
| F99C | Open | MTSEA | 1.0 | ~1200 | Inhibition |
| D110C | Open | MTSES | 2.0 | ~800 | Inhibition |
Note: The data in this table are representative examples and will vary depending on the specific channel and experimental conditions.
Visualizations: Workflows and Concepts
References
- 1. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gating (electrophysiology) - Wikipedia [en.wikipedia.org]
- 5. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ttuhsc.edu [ttuhsc.edu]
- 7. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MTSHE for Cysteine Modification
Welcome to the technical support center for optimizing (2-Aminoethyl) methanethiosulfonate hydrochloride (MTSHE) concentration for cysteine modification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing MTSHE concentration?
A1: The primary goal is to achieve complete and specific modification of the target cysteine residue(s) without causing protein denaturation or non-specific labeling of other reactive sites. Insufficient MTSHE concentration will result in incomplete modification, while an excessive concentration can lead to loss of protein function or non-specific reactions.[1]
Q2: What are the key factors that influence the optimal MTSHE concentration and reaction conditions?
A2: Several factors can affect the reaction rate and, consequently, the optimal MTSHE concentration:
-
MTSHE Concentration: Higher concentrations generally lead to a faster reaction rate.[1]
-
Protein Concentration: The concentration of the target protein can influence the reaction kinetics.[1]
-
pH: The reactivity of the cysteine's thiol group is pH-dependent. The optimal pH for the reaction is typically between 7.2 and 8.5.[2]
-
Temperature: Chemical reactions are temperature-dependent. Higher temperatures typically accelerate the reaction rate, but the thermal stability of the target protein must be considered.[1]
-
Accessibility of the Cysteine Residue: Cysteine residues buried within the protein structure will react more slowly than those on the protein surface.[1]
-
Incubation Time: The reaction needs sufficient time to proceed to completion. Typical incubation times range from 30 minutes to 2 hours at room temperature.[2]
Q3: How should I prepare and store MTSHE?
A3: MTSHE is sensitive to moisture and should be stored desiccated at -20°C. It is highly recommended to prepare fresh stock solutions in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for each experiment, as aqueous solutions are not stable.[1][2]
Q4: How can I stop the MTSHE reaction at a specific time point?
A4: The reaction can be quenched by adding a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol.[1] These agents will react with any excess MTSHE, effectively stopping the modification of the protein.
Troubleshooting Guide
This guide addresses common issues encountered during MTSHE labeling reactions in a question-and-answer format.
Q5: Why is my MTSHE labeling efficiency low or non-existent?
A5: Low labeling efficiency can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Reagent Integrity: MTSHE is moisture-sensitive. If improperly stored or old, it may have hydrolyzed and become inactive. Always prepare fresh solutions.[2]
-
Suboptimal pH: The thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form (S-) to react efficiently. Ensure your reaction buffer has a pH between 7.2 and 8.5.[2]
-
Insufficient MTSHE Concentration: The molar ratio of MTSHE to your protein is crucial. Start with a 10- to 40-fold molar excess of MTSHE. If labeling is still low, you can increase the molar ratio, but be mindful of the risk of non-specific labeling at very high concentrations.[2]
-
Short Incubation Time: The reaction may not have had enough time to complete. Typical incubation times are 30 minutes to 2 hours at room temperature.[2]
-
Inaccessible Cysteine Residues: If the target cysteine is buried within the protein's structure, the reaction will be slower. Consider using partially denaturing conditions if it's compatible with your experimental goals.[1]
-
Presence of Reducing Agents: Ensure that any reducing agents used during protein purification (like DTT) have been completely removed before adding MTSHE, as they will compete for the reagent.
Q6: I'm observing non-specific protein modification. What could be the cause?
A6: Non-specific modification can occur under certain conditions:
-
Excessive MTSHE Concentration: Using a very high molar excess of MTSHE can lead to the modification of other nucleophilic residues like lysine or histidine, especially at a higher pH.[1][2]
-
High pH: A pH above 8.5 can increase the reactivity of other amino acid side chains and also increase the rate of MTSHE hydrolysis.[2]
-
Prolonged Incubation Time: Excessive incubation times can increase the chance of non-specific reactions.[1]
To mitigate this, perform a titration of MTSHE concentration and optimize the incubation time. Maintain the reaction pH at or below 8.0.[1]
Data Presentation: Optimizing Reaction Parameters
The efficiency of MTSHE labeling is influenced by several key experimental parameters. The following tables summarize the expected impact of these parameters on the labeling reaction. Note that these are general guidelines, and optimal conditions should be determined empirically for each specific protein.
Table 1: Effect of pH on Cysteine Reactivity and MTSHE Stability
| pH Range | Cysteine Thiol State | MTSHE Stability | Expected Labeling Efficiency |
| < 6.5 | Mostly protonated (SH) | High | Very Low |
| 6.5 - 7.2 | Increasing deprotonation to thiolate (S-) | High | Moderate |
| 7.2 - 8.5 | Mostly deprotonated (S-) | Moderate | Optimal |
| > 8.5 | Deprotonated (S-) | Low (increased hydrolysis) | Moderate to Low |
Data is conceptually based on information from BenchChem.[2]
Table 2: Recommended Starting Conditions for MTSHE Labeling
| Parameter | Recommended Range | Notes |
| MTSHE:Protein Molar Ratio | 10:1 to 40:1 | A good starting range for most applications. May need to be increased for less accessible cysteines.[2] |
| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction speed with protein and reagent stability.[2] |
| Incubation Time | 30 min - 2 hours | Should be optimized by performing a time-course experiment.[2] |
| Protein Concentration | 1 - 10 µM | A common range for labeling reactions.[1] |
| Buffer | Non-nucleophilic buffers (e.g., HEPES, PBS) | Avoid buffers containing primary amines, such as Tris, which can react with MTSHE.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine Modification with MTSHE
This protocol provides a general framework for labeling a purified protein with an accessible cysteine residue.
Materials:
-
Purified protein containing one or more cysteine residues
-
MTSHE
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Solution (e.g., 1 M DTT)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a suitable, non-nucleophilic buffer. If necessary, perform a buffer exchange.
-
If the protein has been stored in the presence of reducing agents, these must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.
-
-
MTSHE Stock Solution Preparation:
-
Labeling Reaction:
-
Dilute the protein to the desired concentration (e.g., 1-10 µM) in the reaction buffer.[1]
-
Add the MTSHE stock solution to the protein solution to achieve the desired final molar excess (e.g., 10- to 40-fold).[2]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. Protect from light if MTSHE is conjugated to a fluorophore.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution (e.g., DTT) to a final concentration that is in molar excess to the initial MTSHE concentration.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from excess MTSHE and the quenching agent using a desalting column or dialysis.
-
-
Analysis of Modification:
Protocol 2: Optimizing MTSHE Incubation Time
This protocol provides a method for determining the optimal incubation time for your specific protein.
Procedure:
-
Set up the labeling reaction as described in Protocol 1.
-
Prepare multiple reaction tubes.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot from the reaction mixture and quench the reaction by adding the quenching solution.
-
After quenching all time points, purify each sample.
-
Analyze the extent of modification for each sample using a suitable technique like mass spectrometry.
-
Plot the percentage of modification against the incubation time. The optimal incubation time is the point at which the modification reaches a plateau, indicating the reaction has gone to completion.[1]
Mandatory Visualizations
Caption: General workflow for cysteine modification using MTSHE.
Caption: Troubleshooting flowchart for low MTSHE labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. msvision.com [msvision.com]
- 6. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of 2-Hydroxyethyl Methanethiosulfonate in solution
Welcome to the technical support center for 2-Hydroxyethyl Methanethiosulfonate (HEMTS). This guide provides researchers, scientists, and drug development professionals with essential information for the effective use and handling of HEMTS, with a focus on preventing its hydrolysis in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HEMTS) and what is its primary application?
A1: this compound is a thiol-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents.[1] Its primary application is in protein chemistry and biophysics, specifically for the modification of cysteine residues through a reaction that forms a disulfide bond.[2] This modification can be used to study protein structure, function, and accessibility of specific amino acid residues.
Q2: Why is my HEMTS solution not effective in modifying cysteine residues?
A2: The most common reason for loss of reactivity is the hydrolysis of the methanethiosulfonate group in aqueous solutions.[3][4] HEMTS is susceptible to break down in water, especially in the presence of nucleophiles.[3][4] For optimal performance, it is crucial to prepare solutions immediately before your experiment.[3][4]
Q3: How should I store HEMTS to ensure its stability?
A3: To maintain the integrity and reactivity of HEMTS, it should be stored desiccated at -20°C.[3][4][5] Before opening the vial, it is important to allow it to warm to room temperature to prevent condensation of moisture, which can accelerate hydrolysis.[3][4]
Q4: What is the recommended solvent for preparing HEMTS solutions?
A4: For HEMTS that is not readily soluble in water, anhydrous dimethyl sulfoxide (DMSO) is a suitable solvent.[4][5] For aqueous applications, it is best to prepare the solution in the desired buffer immediately before use.
Q5: How long is an aqueous solution of HEMTS stable?
A5: While aqueous solutions of some MTS reagents may be stable for a few hours at 4°C, it is strongly recommended to prepare them fresh for each experiment to ensure maximum reactivity.[3][4] The stability is highly dependent on the pH and temperature of the solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides solutions to prevent its hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no modification of target protein | Hydrolysis of HEMTS: The reagent may have degraded in solution before it could react with the target cysteine residues. | 1. Prepare Fresh Solutions: Always prepare HEMTS solutions immediately before use.[3][4][5] 2. Control pH: Maintain the pH of the solution within the optimal range for your experiment, being mindful that hydrolysis rates of related compounds increase with pH.[6] 3. Low Temperature: If possible, perform the modification reaction at a lower temperature to decrease the rate of hydrolysis. |
| Variable results between experiments | Inconsistent Solution Preparation: Differences in the age of the HEMTS solution or storage conditions can lead to variability. | 1. Standardize Protocol: Follow a strict protocol for solution preparation, including the time between dissolving the reagent and its use. 2. Proper Storage: Ensure the solid HEMTS is stored correctly at -20°C in a desiccator.[3][4][5] |
| Precipitate formation in the solution | Low Solubility: HEMTS may have limited solubility in certain aqueous buffers. | 1. Use of Co-solvent: Prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the aqueous buffer.[4][5] 2. Sonication: Briefly sonicate the solution to aid dissolution. |
Quantitative Data on MTS Reagent Stability
| MTS Reagent | Half-life in Aqueous Solution (pH 7.0, 20°C) | Half-life in Aqueous Solution (pH 7.5, ambient temp.) |
| MTSEA | ~12 minutes[2] | Not Reported |
| MTSET | ~11.2 minutes[2] | Not Reported |
| MTSES | ~370 minutes[2] | ~20 minutes[5] |
Note: The half-life of MTS reagents can be significantly influenced by factors such as pH, temperature, and the presence of nucleophiles.[2]
Experimental Protocols
Protocol for Preparing a Fresh HEMTS Solution
-
Equilibrate HEMTS: Remove the vial of solid this compound from -20°C storage and allow it to warm to room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing inside the vial.[3][4]
-
Weigh the Reagent: In a fume hood, carefully weigh the required amount of HEMTS using a calibrated analytical balance.
-
Dissolve in Anhydrous DMSO (for stock solution): If preparing a stock solution, dissolve the weighed HEMTS in the appropriate volume of anhydrous DMSO to achieve the desired concentration. Mix thoroughly by vortexing until the solid is completely dissolved. Store this stock solution at -20°C for short-term use (up to 3 months if kept anhydrous).[5]
-
Prepare Working Solution: Immediately before your experiment, dilute the DMSO stock solution or dissolve the freshly weighed HEMTS directly into your pre-chilled experimental buffer to the final desired concentration.
-
Immediate Use: Use the freshly prepared aqueous solution without delay to minimize hydrolysis.
Protocol for Assessing HEMTS Stability in a Specific Buffer
This protocol provides a general framework for determining the stability of HEMTS in your experimental buffer.
-
Prepare a Fresh HEMTS Solution: Following the protocol above, prepare a solution of HEMTS in your buffer of interest at the concentration you intend to use in your experiments.
-
Time-Course Incubation: Aliquot the solution into several tubes and incubate them at the temperature of your experiment.
-
Thiol-Reactive Assay: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and measure the concentration of active HEMTS using a thiol-reactive assay, such as Ellman's reagent (DTNB) assay in reverse. In this assay, a known concentration of a thiol (e.g., cysteine) is reacted with the HEMTS solution. The remaining free thiol is then quantified with DTNB.
-
Data Analysis: Plot the concentration of active HEMTS as a function of time. From this plot, you can determine the rate of hydrolysis and the half-life of HEMTS in your specific buffer and under your experimental conditions.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for experiments using HEMTS.
References
- 1. himedialabs.com [himedialabs.com]
- 2. benchchem.com [benchchem.com]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Reactions of MTSHE
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target reactions of the novel kinase inhibitor, MTSHE. The following guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the primary target of MTSHE. What could be the underlying cause?
A1: Unexpected cellular phenotypes are a common challenge when working with new inhibitors and can arise from several factors. The observed phenotype may be due to off-target effects, the specific genetic context of your cell line, or experimental variability. It is crucial to first verify engagement with the primary target and then assess the broader selectivity of MTSHE. Many kinase inhibitors have off-target activities that can lead to unforeseen biological responses; identifying these is key to correctly interpreting your data.[1]
Q2: Our experiments show significant cell toxicity at concentrations where we expect specific inhibition of the primary target. What does this suggest?
A2: High toxicity at or near the effective concentration for on-target inhibition can suggest several possibilities. It could be due to potent off-target effects on kinases essential for cell survival, or it could be an "on-target" toxicity if the primary target itself is critical in the specific cell line being used. It is also important to consider the possibility of compound instability or degradation into a more toxic substance.
Q3: How can we proactively screen for potential off-target effects of MTSHE during our research?
A3: A systematic approach to off-target profiling is recommended. This typically involves a multi-faceted strategy combining in vitro biochemical assays and cell-based methods. A broad-panel in vitro kinase screen is a crucial first step to understand the kinase selectivity of MTSHE.[2][3] Additionally, cell-based assays like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within a cellular context and help identify off-target binding.[4][5][6] Chemoproteomics approaches can also provide an unbiased view of protein interactions in a cellular environment.[7][8][9]
Q4: Can off-target effects of MTSHE be beneficial?
A4: While often considered detrimental, off-target effects can sometimes be therapeutically beneficial. Some multi-kinase inhibitors are effective in treating diseases like cancer precisely because they inhibit multiple signaling pathways involved in tumor progression and survival.[10] However, a thorough characterization of these off-target activities is essential to understand the complete mechanism of action and to anticipate potential side effects.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for MTSHE between experimental runs.
Poor reproducibility of IC50 values is a frequent issue in kinase inhibition assays and can stem from several sources.
-
Reagent Variability:
-
Enzyme Purity and Activity: The purity of the kinase preparation is critical. Contaminating kinases can lead to inaccurate activity measurements. The specific activity of the enzyme can also differ between batches.
-
Substrate Quality: Variations in the purity and concentration of the substrate can affect reaction kinetics.
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, fluctuations in the ATP concentration will directly impact the measured IC50 value. It is advisable to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.
-
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of the inhibitor's potency.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, as it can impact kinase activity.
-
Caption: Workflow to investigate biochemical vs. cellular activity.
Quantitative Data on MTSHE Off-Target Profile
The following tables summarize hypothetical data for the on- and off-target activities of MTSHE, providing a reference for expected selectivity.
Table 1: On- and Off-Target Profile of MTSHE in Biochemical Assays
| Target | IC50 (nM) | Target Type | Pathway Involvement |
| Kinase X (Primary) | 15 | On-Target | Cancer Proliferation |
| Kinase Y | 250 | Off-Target | Cell Cycle Regulation |
| Kinase Z | 800 | Off-Target | Inflammatory Response |
| Kinase A | >10,000 | Off-Target | Not significantly inhibited |
| Kinase B | >10,000 | Off-Target | Not significantly inhibited |
Table 2: Cellular Target Engagement of MTSHE (CETSA)
| Target | EC50 (µM) | Target Type | Notes |
| Kinase X (Primary) | 0.5 | On-Target | Demonstrates good cell permeability and target engagement. |
| Kinase Y | 15 | Off-Target | Potential for off-target effects at higher concentrations. |
| Kinase Z | >50 | Off-Target | Weak cellular engagement. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a general method for in vitro kinase profiling to determine the selectivity of MTSHE.
-
Compound Preparation: Prepare serial dilutions of MTSHE in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the diluted MTSHE or DMSO (vehicle control).
-
Add the specific peptide or protein substrate for each kinase.
-
Add the purified recombinant kinase.
-
-
Initiate Reaction: Start the reaction by adding a solution of ATP (at a concentration near the Km for each kinase) and [γ-³³P]ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Stop the reaction and capture the phosphorylated substrate on a phosphocellulose filter plate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the wells and measure the incorporation of ³³P using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of MTSHE and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the target engagement of MTSHE in intact cells.
- Culture cells to the desired confluency.
- Treat the cells with various concentrations of MTSHE or DMSO (vehicle control) and incubate at 37°C for 1 hour. 2[5]. Heating Step:
- After incubation, heat the cell suspensions in a thermocycler at a range of temperatures for 3 minutes to denature and precipitate proteins. A subsequent 3-minute incubation at room temperature follows.
- Cell Lysis:
- Lyse the cells by freeze-thaw cycles or using a lysis buffer.
- Separation of Soluble and Precipitated Proteins:
- Centrifuge the samples at high speed to pellet the precipitated proteins and cell debris.
- Analysis of Soluble Fraction:
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
- Data Analysis:
- Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for each MTSHE concentration. A shift in the melting curve indicates ligand binding and protein stabilization.
Signaling Pathway Diagram
On-Target vs. Off-Target Effects of MTSHE
Caption: On-target vs. off-target inhibition by MTSHE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Assessing Engineered Cysteine Accessibility to MTSHE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the accessibility of engineered cysteines using Methanethiosulfonate (MTS) reagents, with a focus on MTSHE ([2-(Hydroxyethyl)methanethiosulfonate]). Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using MTSHE to assess cysteine accessibility?
A1: The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique used to map the structure and dynamics of proteins. It involves introducing a cysteine residue at a specific position in a protein that ideally lacks other reactive cysteines. The accessibility of this engineered cysteine to membrane-impermeant or -permeant sulfhydryl-specific reagents, such as MTSHE, provides information about its location and environment within the protein. MTSHE reacts with the sulfhydryl group of an accessible cysteine, forming a disulfide bond and altering the protein's properties, which can be measured as a change in function (e.g., ion channel conductance) or detected through other means.
Q2: Why would I choose MTSHE over other MTS reagents?
A2: The choice of MTS reagent depends on the specific experimental question. MTSHE is a neutral, membrane-permeant reagent. This makes it suitable for probing cysteines in both extracellular and intracellular domains, as well as within transmembrane regions. Other commonly used MTS reagents include:
-
MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate): Positively charged and membrane-impermeant. Useful for probing extracellularly accessible sites.
-
MTSES ([2-Sulfonatoethyl] methanethiosulfonate): Negatively charged and membrane-impermeant. Also used for probing extracellular sites and can reveal information about the electrostatic environment of the cysteine.
-
MTSEA ([2-Aminoethyl] methanethiosulfonate): Positively charged and can have some membrane permeability, which should be considered in experimental design.
Q3: What are the key factors that determine the reactivity of an engineered cysteine with MTSHE?
A3: The reactivity of an engineered cysteine with MTSHE is primarily determined by two factors:
-
Steric Accessibility: The cysteine's sulfhydryl group must be physically accessible to the MTSHE molecule. Cysteines buried within the protein core or in narrow crevices will react more slowly or not at all compared to those on the protein surface.
-
Thiol pKa: The reaction with MTS reagents is specific to the deprotonated thiolate anion (S-). The local environment of the cysteine residue influences its thiol pKa. A lower pKa means a higher proportion of the reactive thiolate form at a given pH, leading to a faster reaction rate.
Q4: How can I quantify the accessibility of the engineered cysteine?
A4: Quantification of cysteine accessibility can be achieved through several methods:
-
Functional Assays: For proteins with measurable activity, such as ion channels or transporters, the rate of change in function upon application of MTSHE can be used to determine the accessibility. This is often measured electrophysiologically as a change in current.
-
Biochemical Labeling: If a functional assay is not available, biotinylated MTS reagents (e.g., MTSEA-biotin) can be used. After the labeling reaction, the protein can be purified, and the extent of biotinylation can be quantified using techniques like Western blotting with streptavidin-HRP or mass spectrometry.
-
Fluorescence Labeling: MTS reagents conjugated to fluorophores can also be used. The change in fluorescence upon labeling can provide a quantitative measure of accessibility.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable effect of MTSHE | 1. **Cysteine is not |
Technical Support Center: Minimizing Artifacts Induced by Methanethiosulfonate (MTS) Reagents in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts during electrophysiology experiments involving methanethiosulfonate (MTS) reagents.
Frequently Asked Questions (FAQs)
Q1: What are MTS reagents and what are their primary uses in electrophysiology?
Methanethiosulfonate (MTS) reagents are a class of sulfur-containing compounds used in electrophysiology to covalently modify cysteine residues in proteins, particularly ion channels. This technique, known as substituted cysteine accessibility mapping (SCAM), allows researchers to probe the structure and function of ion channels. By introducing a cysteine mutation at a specific site and then applying an MTS reagent, one can assess the accessibility of that site to the aqueous environment. The modification can alter the channel's function, providing insights into pore structure, gating mechanisms, and the location of drug binding sites.[1]
Q2: What are the most common MTS reagents used in electrophysiology?
The most commonly used MTS reagents include:
-
MTSEA ((2-Aminoethyl) methanethiosulfonate)
-
MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate)
-
MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate)
These reagents differ in their charge and size, which influences their membrane permeability and accessibility to different parts of a protein.[1][2]
Q3: What are the potential off-target effects of MTS reagents that can lead to experimental artifacts?
While MTS reagents are highly reactive towards the sulfhydryl group of cysteine, they can also react with other nucleophilic groups, leading to off-target effects and artifacts. These include:
-
Primary amines: Found on lysine residues and the N-terminus of proteins.
-
Hydroxyl groups: Present on serine, threonine, and tyrosine residues.
These reactions are generally less favorable than the reaction with thiols but can become significant at higher concentrations or longer incubation times.[3]
Q4: How can I minimize non-specific binding and off-target effects of MTS reagents?
Several factors can be optimized to enhance the specificity of MTS labeling:
-
Concentration: Use the lowest effective concentration of the MTS reagent.
-
Incubation Time: Minimize the duration of exposure to the reagent.
-
pH: The reactivity of both target and off-target groups is pH-dependent. Most MTS reactions are performed at physiological pH (7.2-7.4).
-
Temperature: Perform experiments at lower temperatures to reduce the rate of off-target reactions.[3]
Q5: Why is quenching the MTS reaction important and what are the recommended quenching agents?
Quenching is a critical step to stop the reaction of the MTS reagent and prevent further, potentially non-specific, modification. This is achieved by adding a scavenger molecule with a highly reactive thiol group that consumes the excess, unreacted MTS reagent. Common quenching agents include L-cysteine, N-acetylcysteine (NAC), and dithiothreitol (DTT).[3]
Troubleshooting Guides
Problem 1: Unexplained changes in holding current or membrane resistance.
-
Symptom: Upon application of an MTS reagent, you observe a significant and progressive change in the holding current or a decrease in membrane resistance that is not consistent with the expected modification of your target channel.
-
Potential Cause: This could be due to the MTS reagent modifying other ion channels or transporters, or causing a general increase in membrane leakiness. Prolonged exposure to some MTS reagents, like MTSEA, can lead to degradation of cell morphology and increased holding current.[2]
-
Troubleshooting Steps:
-
Reduce Concentration and Time: Use a lower concentration of the MTS reagent and shorten the application time.
-
Use a Different MTS Reagent: MTSET is often better tolerated by cells than MTSEA and is less membrane-permeant, which can reduce off-target intracellular effects.[2]
-
Control Experiments: Perform control experiments on cells that do not express the cysteine-mutant channel to assess the baseline effects of the MTS reagent.
-
Quench Promptly: Ensure rapid and effective quenching of the reaction immediately after the desired incubation period.
-
Problem 2: Irreversible or unexpected functional effects on the target channel.
-
Symptom: The effect of the MTS reagent on your ion channel is not reversible with a reducing agent like DTT, or the functional change is not what you predicted.
-
Potential Cause: The MTS reagent may be causing a conformational change in the protein that is not easily reversed, or it may be accessing and modifying unintended cysteine residues that are not readily accessible to the reducing agent.
-
Troubleshooting Steps:
-
Verify Cysteine Accessibility: Ensure that the engineered cysteine is accessible to the aqueous environment in the conformational state you are studying.
-
Use a Thiol Scavenger on the Opposite Side: To prevent "trans" modification (e.g., an externally applied reagent crossing the membrane and modifying an internal site), include a membrane-impermeant thiol scavenger like glutathione in the intracellular solution.[4]
-
Test Different Reducing Agents: While DTT is commonly used, other reducing agents with different properties may be more effective in reversing the modification.
-
Problem 3: High background signal or non-specific labeling in fluorescence-based assays.
-
Symptom: When using a fluorescently-tagged MTS reagent, you observe high background fluorescence across the cell or in non-transfected cells.
-
Potential Cause: This is often due to non-specific binding of the fluorescent MTS reagent to cellular components or the coverslip, or internalization of the reagent.
-
Troubleshooting Steps:
-
Optimize Washing Steps: Implement a thorough and multi-step washing procedure after quenching to remove unreacted reagent.
-
Blocking: Consider pre-incubating the cells with a non-fluorescent, non-reactive MTS analog to block non-specific binding sites.
-
Include Bovine Serum Albumin (BSA): Adding a low concentration of BSA to your solutions can help reduce non-specific binding of reagents to surfaces.
-
Quantitative Data Summary
Table 1: Properties of Common MTS Reagents
| Reagent | Molecular Weight ( g/mol ) | Charge at pH 7 | Relative Reactivity | Membrane Permeability |
| MTSEA | 175.68 | Positive | ~1x | Permeant |
| MTSET | 243.21 | Positive | ~2.5x vs MTSEA | Impermeant |
| MTSES | 235.25 | Negative | ~0.1x vs MTSEA | Impermeant |
Data compiled from various sources.[1]
Table 2: Recommended Quenching Agents
| Quenching Agent | Recommended Concentration | Incubation Time | Notes |
| L-cysteine | 5-10 mM | 5-15 minutes | Cost-effective and efficient. |
| N-acetylcysteine (NAC) | 5-10 mM | 5-15 minutes | A common and effective quencher.[3] |
| Dithiothreitol (DTT) | 10-20 mM | 5-10 minutes | Also used to reverse the disulfide bond formation.[3] |
Experimental Protocols
Protocol for Cysteine Modification using MTS Reagents in Patch-Clamp Electrophysiology
-
Cell Preparation: Prepare cells expressing the cysteine-mutant ion channel of interest for patch-clamp recording.
-
Solution Preparation:
-
Prepare fresh stock solutions of the MTS reagent in water or an appropriate solvent immediately before use. MTS reagents hydrolyze in aqueous solutions.[1]
-
Dilute the MTS stock solution to the final working concentration in your extracellular recording solution.
-
-
Obtain a Whole-Cell Recording: Establish a stable whole-cell patch-clamp configuration.
-
Baseline Recording: Record the baseline channel activity for a stable period (e.g., 2-5 minutes) before applying the MTS reagent.
-
MTS Reagent Application: Perfuse the cell with the MTS-containing solution for a defined period. Monitor the current in real-time to observe the modification.
-
Washout: After the desired modification is achieved, perfuse with the control extracellular solution to wash away the MTS reagent.
-
Quenching: Apply a quenching agent to stop the reaction.
-
Reversibility Test (Optional): To test for reversibility, apply a reducing agent like DTT and observe if the channel function returns to the baseline state.
Visualizations
Caption: Experimental workflow for cysteine modification with MTS reagents.
Caption: Troubleshooting flowchart for unexpected current changes.
Caption: Reaction mechanism of an MTS reagent with a cysteine residue.
References
Improving the signal-to-noise ratio in MST assays with labeled proteins
Welcome to the technical support center for MicroScale Thermophoresis (MST). This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio in your MST experiments involving labeled proteins. A high S/N ratio is critical for obtaining reliable and reproducible binding data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during MST experiments and provides actionable solutions.
Q1: Why is my initial fluorescence signal too low or too high?
A1: The initial fluorescence intensity is a key quality checkpoint. The ideal range is typically between 200 and 1500 fluorescence counts.[1]
-
Signal Too Low (<200 counts):
-
Cause: The concentration of the labeled protein is too low, the labeling efficiency is poor, or the protein is adsorbing to labware.[1][2]
-
Troubleshooting:
-
Increase Protein Concentration: Gradually increase the concentration of your labeled protein. For high-affinity interactions (Kd < 10 nM), aim for the lowest possible concentration that gives a signal above 200 counts.[1]
-
Increase LED Power: Adjust the LED power (between 15% and 95%) to increase the signal.[1]
-
Check for Adsorption: Add a small amount of detergent (e.g., 0.05% Tween-20) to your buffer to prevent the protein from sticking to tubes and capillaries.[1][3]
-
Verify Labeling Efficiency: Ensure your protein is adequately labeled. A low degree of labeling (DOL) will result in a weaker signal (see Protocol 1).
-
-
-
Signal Too High (>1500 counts):
-
Cause: The concentration of the labeled protein is too high, or there is an excess of unbound fluorescent dye in the sample.[1]
-
Troubleshooting:
-
Decrease Protein Concentration: Reduce the concentration of the labeled protein.[1]
-
Decrease LED Power: Lower the LED power to bring the signal within the optimal range.[1]
-
Remove Free Dye: Ensure that all non-reacted dye has been removed after the labeling procedure. Free dye contributes to high background fluorescence and a poor S/N ratio.[1]
-
-
Q2: My signal-to-noise ratio is poor (<5). How can I improve it?
A2: A low signal-to-noise ratio can be caused by either a low signal amplitude or high noise (signal variation). A desirable S/N ratio is greater than 5, with values over 12 considered excellent.[4][5] There are two main strategies to improve it: increasing the signal or, more commonly, reducing the noise.[6]
-
To Increase Signal Amplitude:
-
Optimize Fluorophore Choice: Use fluorophores that are sensitive to temperature changes (TRIC), as this can increase signal amplitudes.[6] NanoTemper's 2nd Generation labeling kits are designed for this purpose.[6][7]
-
Increase IR-Laser Power: A higher laser power creates a steeper temperature gradient, which can lead to a larger thermophoretic response. Start with low power (20%) and increase incrementally (e.g., to 40% or 80%) if the S/N ratio is low.[8][9]
-
-
To Reduce Noise:
-
Improve Sample Homogeneity: Noise often results from sample instability or aggregation.[6]
-
Centrifuge Samples: Spin down all protein solutions (labeled target and unlabeled ligand) at high speed (e.g., >20,000 x g for 10 minutes) before the experiment to remove aggregates.[3][6]
-
Buffer Optimization: A suboptimal buffer is a primary cause of noise. Systematically screen different buffer conditions (pH, salt concentration, additives) to find the most stabilizing environment for your protein (see Protocol 3).[6]
-
-
Prevent Adsorption to Capillaries: Unspecific binding of the protein to the capillary walls can cause significant noise.
-
Q3: How do I know if my protein is aggregating or adsorbing to the capillaries?
A3: The MST instrument software provides quality checks that can diagnose these issues.
-
Capillary Scan: Before and after the MST measurement, the instrument scans the fluorescence distribution inside the capillary. A homogeneous, bell-shaped peak indicates a well-behaved sample. Deviations, such as an asymmetrical peak or jagged profile, suggest adsorption to the capillary surface.[1]
-
MST Traces: The shape of the MST time trace can indicate aggregation. "Bumps" or irregular curves in the trace are classic signs of aggregation.[1] Consistent and reproducible traces for the same sample across multiple capillaries indicate good sample quality.[1]
-
Initial Fluorescence Variation: Large, random variations in the initial fluorescence across capillaries containing the same concentration of labeled protein suggest issues with sample homogeneity or adsorption to labware.[3][6]
Quantitative Data Summary
The following tables provide recommended parameters for optimizing your MST experiment.
Table 1: Recommended Experimental Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| Signal-to-Noise (S/N) Ratio | > 5 (Desirable), > 12 (Excellent) | A high S/N ratio is essential for reliable Kd determination.[4][5] |
| Initial Fluorescence Counts | 200 - 1500 counts | Ensures the signal is well above background without saturating the detector.[1] |
| Labeled Protein Concentration | In the low nM range; should be ≤ expected Kd | Keeping the labeled partner's concentration below the Kd is crucial for accurate affinity determination.[6] |
| Degree of Labeling (DOL) | 0.5 - 1.0 | A 1:1 ratio of dye to protein is optimal. Over-labeling can affect protein function, while under-labeling reduces signal.[1][10] |
| IR-Laser Power | 20% - 80% | Start with low power. Increase only if the S/N ratio is poor, as high power can sometimes induce aggregation or denaturation.[11] |
Table 2: Common Buffer Additives to Improve Sample Quality
| Additive | Typical Concentration | Purpose |
| Tween-20 | 0.005% - 0.1% | Reduces non-specific adsorption to capillaries and labware; prevents aggregation.[1][6] |
| NaCl / KCl | 50 - 250 mM | Modulates ionic strength, which can be critical for protein stability and interaction.[6] |
| DTT / B-mercaptoethanol | 1 - 10 mM | Reducing agents to prevent oxidation, especially for proteins with sensitive cysteine residues.[6] |
| BSA / Casein | 0.1 - 1 mg/mL | Carrier proteins that can block non-specific binding sites on surfaces.[1][8] |
| Glycerol | 5% - 10% | A viscogen that can help stabilize proteins and prevent aggregation. |
Experimental Protocols
Here are detailed protocols for key quality control and optimization steps.
Protocol 1: Assessing Labeling Efficiency (Degree of Labeling)
Objective: To determine the ratio of dye molecules to protein molecules, ensuring it is within the optimal range (0.5 - 1.0).
Methodology:
-
Measure Absorbance: Use a UV/Vis spectrophotometer to measure the absorbance of the labeled protein solution at two wavelengths:
-
280 nm (for protein concentration).
-
The absorbance maximum of the fluorescent dye (e.g., ~650 nm for RED-NHS dye).
-
-
Calculate Protein Concentration: Use the Beer-Lambert law (A = εcl) and the absorbance at 280 nm. You must correct for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_dye_max × CF)
-
Where CF is a correction factor specific to the dye (provided by the manufacturer).
-
-
Calculate Dye Concentration: Use the Beer-Lambert law and the absorbance at the dye's maximum wavelength.
-
Calculate DOL:
-
DOL = (Molar concentration of Dye) / (Molar concentration of Protein)
-
Many instrument manufacturers provide online calculators to simplify this process.[7]
-
Protocol 2: Buffer Optimization Screen
Objective: To identify a buffer system where the labeled protein is stable, monodisperse, and yields a high S/N ratio.
Methodology:
-
Prepare Buffers: Prepare a panel of buffers with varying pH (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 250 mM NaCl). Also, prepare versions of the most promising buffer with and without 0.05% Tween-20. A good starting point is the recommended "MST Optimized Buffer": 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20.[1][9]
-
Prepare Samples: Dilute your labeled protein to its final assay concentration in each of the test buffers.
-
Load Capillaries: For each buffer condition, fill at least three capillaries with the sample.[6]
-
Run MST Measurement: Perform an MST run on all capillaries at a medium IR-laser power (e.g., 40%).
-
Analyze Data:
-
Check Initial Fluorescence: Compare the absolute fluorescence values. Consistent values across replicates indicate a stable sample.
-
Examine MST Traces: Look for smooth, reproducible curves. Jagged traces or high variability between replicates indicates instability or aggregation.[1]
-
Compare S/N Ratio: Choose the buffer that provides the highest S/N ratio with the lowest trace-to-trace variation.[6]
-
Visualizations
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A step-by-step workflow for troubleshooting a low signal-to-noise ratio in MST assays.
Factors Influencing MST Data Quality
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 3. Top 6 ways to optimize your MST assay [resources.nanotempertech.com]
- 4. nanotempertech.com [nanotempertech.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. nanotempertech.com [nanotempertech.com]
- 7. nanotempertech.com [nanotempertech.com]
- 8. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcsb.net.technion.ac.il [tcsb.net.technion.ac.il]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Rate of MTS (Methanethiosulfonate) Reactions
Welcome to the technical support center for controlling the rate of Methanethiosulfonate (MTS) reactions for cysteine modification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you manage your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the MTS reaction in the context of protein modification?
The reaction involving Methanethiosulfonate (MTS) reagents is a highly specific and rapid process for the modification of sulfhydryl groups (-SH), primarily from cysteine residues in proteins. This reaction, known as alkanethiolation, results in the formation of a disulfide bond between the cysteine residue and the MTS reagent. This technique is widely used in protein structure-function studies, including the mapping of membrane proteins like ion channels and transporters.[1]
Q2: What are the key factors that influence the rate of the MTS reaction?
The rate of the MTS reaction is influenced by several factors, including:
-
Type of MTS Reagent: Different MTS reagents exhibit varying reactivities. For instance, MTSET is approximately 2.5 times more reactive than MTSEA, and 10 times more reactive than MTSES with small sulfhydryl compounds.[1]
-
Concentration of Reactants: Higher concentrations of the MTS reagent and the protein with accessible cysteine residues will lead to a faster reaction rate.[1]
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate.
-
pH: The reaction is pH-dependent as it is the thiolate anion (-S⁻) of the cysteine residue that acts as the nucleophile. A pH above the pKa of the cysteine's sulfhydryl group (typically around 8.3) favors the thiolate form and thus increases the reaction rate.
-
Accessibility of the Cysteine Residue: The location of the cysteine residue within the protein is critical. Cysteines on the protein surface will react more rapidly than those buried within the protein structure.[1] Slower modification rates can be indicative of a cysteine that is not freely accessible.[1]
-
Protein Conformation: The conformational state of the protein can affect the accessibility of cysteine residues and therefore the reaction rate.[1]
Q3: How can I slow down the MTS reaction for better control?
To decrease the reaction rate, you can:
-
Lower the temperature: Perform the reaction at a lower temperature (e.g., on ice).
-
Decrease the concentration of the MTS reagent: Using a lower concentration of the MTS reagent will result in a slower reaction.
-
Lower the pH: Adjusting the pH to be closer to or below the pKa of the cysteine sulfhydryl group will reduce the concentration of the more reactive thiolate anion.
-
Choose a less reactive MTS reagent: Select an MTS reagent with inherently lower reactivity, such as MTSES.[1]
Q4: How can I speed up the MTS reaction?
To increase the reaction rate, you can:
-
Increase the temperature: A higher temperature will generally lead to a faster reaction.
-
Increase the concentration of the MTS reagent: A higher concentration will drive the reaction forward more quickly.[1]
-
Increase the pH: Raising the pH above the pKa of the cysteine's sulfhydryl group will increase the concentration of the reactive thiolate form.
-
Choose a more reactive MTS reagent: Utilize a more reactive reagent like MTSET.[1]
Q5: How do I stop (quench) the MTS reaction at a specific time point?
Quenching is a critical step to terminate the reaction and prevent non-specific modifications.[2] This can be achieved by adding a quenching reagent that rapidly reacts with the excess MTS reagent.[2]
-
Thiol-Containing Reagents: L-cysteine and β-mercaptoethanol (BME) are highly effective quenchers.[2] They react with the MTS groups in the same way as the cysteine residues on your protein, effectively consuming the excess reagent.[2]
-
Amine-Containing Reagents: Reagents like Tris (tris(hydroxymethyl)aminomethane) can also be used, although they are generally considered less specific for quenching MTS reagents compared to thiol-based quenchers.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very slow reaction | Inaccessible cysteine residue: The target cysteine may be buried within the protein structure. | - Denature the protein under non-reducing conditions to expose the cysteine residue.- Confirm the presence of the free sulfhydryl group using a colorimetric assay.[3]- Consider if the protein's conformational state is hindering access.[1] |
| Degraded MTS reagent: MTS reagents are sensitive to moisture and can hydrolyze over time.[1] | - Use freshly prepared solutions of the MTS reagent.[1]- Store MTS reagents in a desiccator at -20°C and warm to room temperature before opening.[1] | |
| Incorrect pH: The pH of the reaction buffer may be too low, disfavoring the reactive thiolate form of cysteine. | - Increase the pH of the reaction buffer to be above the pKa of the cysteine sulfhydryl group (typically > 8.0). | |
| Reaction is too fast to control | High reagent concentration: The concentration of the MTS reagent may be too high for the desired experimental timeframe. | - Decrease the concentration of the MTS reagent.- Perform a titration experiment to determine the optimal concentration. |
| High temperature: The reaction is being carried out at a temperature that is too high. | - Lower the reaction temperature by performing the incubation on ice or in a cold room. | |
| Highly reactive MTS reagent: The chosen MTS reagent may be too reactive for the application. | - Switch to a less reactive MTS reagent (e.g., from MTSET to MTSEA or MTSES).[1] | |
| Non-specific modification | Excessively high MTS reagent concentration: High concentrations can lead to off-target reactions. | - Reduce the concentration of the MTS reagent.- Optimize the stoichiometry of the MTS reagent to the protein. |
| Prolonged reaction time: Allowing the reaction to proceed for too long can result in non-specific labeling. | - Shorten the incubation time.- Ensure timely and effective quenching of the reaction.[2] | |
| Reaction with other nucleophiles: Other nucleophilic residues in the protein or components in the buffer (e.g., Tris) may react with the MTS reagent, although this is less common due to the high specificity for thiols. | - Use a buffer that does not contain competing nucleophiles.- Purify the protein to remove other reactive small molecules. | |
| Incomplete reaction | Insufficient MTS reagent: The amount of MTS reagent may not be enough to modify all accessible cysteine residues. | - Increase the molar excess of the MTS reagent relative to the protein. |
| Precipitation of MTS reagent: Some MTS reagents have limited aqueous solubility. | - Use a suitable solvent like DMSO for non-water-soluble MTS reagents.[1]- Ensure the final concentration of the organic solvent is compatible with your protein's stability. | |
| Presence of reducing agents: Reducing agents like DTT or TCEP in the sample will compete with the protein's sulfhydryl groups for the MTS reagent. | - Remove any reducing agents from the protein sample before starting the reaction (e.g., through dialysis or a desalting column). |
Quantitative Data
The intrinsic reactivity of MTS reagents with thiols is generally high.[1] The following table provides a relative comparison of the reactivity of common MTS reagents.
| MTS Reagent | Relative Reactivity | Typical Concentration | Typical Application Time |
| MTSET | ~10x that of MTSES | 1 mM | 1 to 5 minutes |
| MTSEA | ~4x that of MTSES | 2.5 mM | 1 to 5 minutes |
| MTSES | Baseline | 10 mM | 1 to 5 minutes |
| Data derived from qualitative statements in the provided search results.[1] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine Modification with MTS Reagents
-
Protein Preparation: Ensure your protein sample is in a suitable buffer (e.g., HEPES or phosphate buffer) at the desired pH. Remove any reducing agents from the sample.
-
MTS Reagent Preparation: Prepare a fresh stock solution of the MTS reagent in an appropriate solvent (e.g., water or DMSO for non-polar reagents).[1]
-
Initiation of Reaction: Add the MTS reagent to the protein solution to the desired final concentration. Mix gently.
-
Incubation: Incubate the reaction mixture for the desired time at a specific temperature. The reaction can be monitored over time by taking aliquots and quenching the reaction.
-
Quenching the Reaction: Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration sufficient to react with all excess MTS reagent (e.g., 50 mM L-cysteine).[2] Incubate for an additional 10-20 minutes at room temperature.[2]
-
Analysis: Analyze the modified protein using appropriate techniques such as mass spectrometry or SDS-PAGE to confirm modification.
Protocol 2: Quenching the MTS Reaction with L-cysteine
-
Prepare L-cysteine Stock Solution: Prepare a stock solution of L-cysteine (e.g., 1 M in water).
-
Quenching Step: Following the incubation with the MTS reagent, add the L-cysteine stock solution to the reaction mixture to achieve a final concentration of 50 mM.[2]
-
Incubation: Mix gently and incubate the reaction mixture for 20 minutes at room temperature to ensure complete quenching.[2]
-
Downstream Processing: The quenched sample is now ready for downstream analysis.
Visualizations
Caption: A generalized workflow for a typical MTS reaction experiment.
Caption: Key factors influencing the rate of the MTS reaction.
References
Technical Support Center: Ensuring Complete Removal of Unreacted MTSHE from Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing unreacted 6-Hydroxyhexyl methanethiosulfonate (MTSHE) from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is MTSHE and what is it used for?
MTSHE (6-Hydroxyhexyl methanethiosulfonate) is a thiol-reactive compound. It belongs to the methanethiosulfonate (MTS) family of reagents, which are known for their rapid and specific reaction with sulfhydryl groups, primarily found in the cysteine residues of proteins. This reaction forms a disulfide bond. MTSHE is often used as a molecular probe to study protein structure and function, particularly for labeling cysteine residues to investigate their accessibility and role in protein activity.
Q2: Why is it crucial to remove unreacted MTSHE?
Leaving unreacted MTSHE in your sample can lead to several experimental artifacts. It can continue to react with your target molecules or other components in downstream applications, leading to inaccurate results. For instance, in functional assays, residual MTSHE could inhibit or alter the activity of other proteins. In structural studies, it could lead to heterogeneous labeling, complicating data analysis.
Q3: What is the first step to stop the MTSHE reaction?
The first and most critical step is to "quench" the reaction. This involves adding a small molecule with a free thiol group that will rapidly react with and consume any remaining unreacted MTSHE. This effectively stops the labeling of your target molecule.
Q4: What are the common methods for removing quenched MTSHE?
After quenching, the unreacted MTSHE and the quenching reagent (which is now also in excess) need to be removed from the sample. The most common and effective methods include:
-
Dialysis: A gentle method suitable for larger sample volumes where the protein solution is placed in a semi-permeable membrane, allowing small molecules like MTSHE and the quencher to diffuse out into a larger volume of buffer.[1][2][3][4][5]
-
Spin Desalting Columns (Size-Exclusion Chromatography): A rapid method ideal for smaller sample volumes. The sample is passed through a resin that separates molecules based on size, allowing the larger protein to pass through while retaining the smaller MTSHE and quenching agent.[6][7][8][9][10]
-
Acetone Precipitation: This method not only removes small molecule contaminants but also concentrates the protein. However, it can cause protein denaturation and the resulting protein pellet may be difficult to redissolve.[11][12][13][14][15]
Q5: How can I verify that all unreacted MTSHE has been removed?
Complete removal can be verified indirectly by quantifying the number of free sulfhydryl groups on your protein of interest before and after the reaction and cleanup procedures. A common method for this is the Ellman's Test (using DTNB).[16][17][18][19][20] If the number of free thiols remains constant after the cleanup procedure, it suggests that no further reaction with residual MTSHE is occurring.
Troubleshooting Guides
Problem: My protein of interest precipitates after adding the quenching agent.
-
Possible Cause: The concentration of the quenching agent (e.g., DTT) might be too high, leading to the reduction of disulfide bonds that are critical for your protein's structural integrity and solubility.
-
Solution:
-
Optimize Quenching Agent Concentration: Use the lowest effective concentration of the quenching agent. A 5 to 10-fold molar excess over the initial MTSHE concentration is often sufficient.
-
Consider a Milder Quenching Agent: 2-Mercaptoethanol (BME) is a milder reducing agent than DTT and may be a suitable alternative.
-
Control Temperature: Perform the quenching step on ice to slow down the reaction and minimize potential side effects.
-
Problem: I am seeing a loss of my protein sample after the removal step.
-
Possible Cause (Spin Column): The molecular weight cutoff (MWCO) of the spin column resin may be too large, allowing your protein to be retained along with the small molecules.
-
Solution (Spin Column): Ensure you are using a spin desalting column with an appropriate MWCO for your protein's size. Check the manufacturer's specifications.
-
Possible Cause (Acetone Precipitation): The protein pellet may not have formed properly or was accidentally discarded with the supernatant.
-
Solution (Acetone Precipitation):
-
Ensure the acetone is sufficiently cold (-20°C) and that the incubation time is adequate for complete precipitation.[11][12][14]
-
After centrifugation, carefully decant the supernatant without disturbing the pellet. A brief, second centrifugation can help collect any remaining liquid before air-drying the pellet.
-
Problem: My downstream assay is still showing unexpected inhibition/activity.
-
Possible Cause: Incomplete removal of either the unreacted MTSHE or the quenching agent.
-
Solution:
-
Repeat the Removal Step: For critical applications, a second round of dialysis or a second pass through a fresh spin desalting column can ensure complete removal.
-
Verify Removal: Use a sensitive analytical technique like HPLC or mass spectrometry on a control sample (without protein) to confirm the absence of MTSHE and the quenching agent after the cleanup procedure.
-
Perform Ellman's Test: Quantify the free thiols on your protein before and after the entire procedure to ensure the labeling reaction has gone to completion and is no longer proceeding.[16][17][18]
-
Quantitative Data on Removal Methods
The efficiency of small molecule removal can vary based on the specific protein, buffer conditions, and the chosen method. The following table provides a general comparison of common removal techniques.
| Removal Method | Typical Protein Recovery | Typical Small Molecule Removal Efficiency | Time Required | Key Advantages | Key Disadvantages |
| Dialysis | > 90% | > 99% | 12-48 hours | Gentle, suitable for large volumes | Time-consuming, requires large buffer volumes |
| Spin Desalting Columns | 85-95% | > 95% | < 15 minutes | Fast, high-throughput potential | Can dilute the sample, potential for some protein loss |
| Acetone Precipitation | 60-90% | > 99% | 1-2 hours | Concentrates the sample | Can cause irreversible protein denaturation |
Experimental Protocols
Protocol 1: Quenching of Unreacted MTSHE
-
Calculate Molar Excess: Determine the molar concentration of MTSHE used in your labeling reaction. Prepare a stock solution of a quenching agent, such as Dithiothreitol (DTT) or 2-mercaptoethanol (BME).
-
Add Quenching Agent: Add the quenching agent to your reaction mixture to a final concentration that is a 5 to 10-fold molar excess over the initial MTSHE concentration.
-
Incubate: Gently mix and incubate the reaction on ice for 15-30 minutes to ensure all unreacted MTSHE is consumed.
Protocol 2: Removal of Unreacted MTSHE using a Spin Desalting Column
-
Prepare the Column: Equilibrate a spin desalting column with an appropriate molecular weight cutoff for your protein by washing it with the desired final buffer according to the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer and replace it with the new buffer.[8]
-
Load Sample: Carefully apply your quenched reaction mixture to the center of the packed resin bed in the spin column.
-
Centrifuge: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol. The purified protein will be in the eluate, while the smaller molecules (MTSHE, quenching agent, salts) will be retained in the resin.
-
Collect Sample: Your desalted and purified protein sample is now in the collection tube.
Protocol 3: Removal of Unreacted MTSHE using Acetone Precipitation
-
Chill Acetone: Cool HPLC-grade acetone to -20°C.
-
Precipitate Protein: Add at least 4 volumes of the cold acetone to your quenched protein sample.[12][13][14]
-
Incubate: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to allow for complete protein precipitation.[12][14]
-
Centrifuge: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[11][12][14]
-
Wash Pellet: Carefully decant the supernatant. Optionally, wash the pellet with a smaller volume of cold 90% acetone and centrifuge again to remove any remaining contaminants.[11]
-
Dry Pellet: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend: Resuspend the protein pellet in the desired buffer. This may require gentle vortexing or pipetting.
Visualizations
Caption: Reaction of MTSHE with a protein thiol and subsequent quenching.
Caption: Decision tree for selecting an MTSHE removal method.
Caption: Workflow for MTSHE removal using a spin desalting column.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. Dialysis Methods for Protein Research | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. purebiotechllc.com [purebiotechllc.com]
- 7. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Spin Columns [gbiosciences.com]
- 10. Spin Columns and Gravity-flow Columns | Fisher Scientific [fishersci.com]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 14. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 15. Acetone Precipitation [user.eng.umd.edu]
- 16. broadpharm.com [broadpharm.com]
- 17. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 18. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry Analysis of Protein Carbonylation: A Comparative Look at MTSHE and Established Methods
For researchers, scientists, and drug development professionals navigating the complexities of protein carbonylation analysis, this guide offers a comprehensive comparison of mass spectrometry-based methods. We delve into the specifics of a novel bifunctional probe, 2-(Methanethiosulfonyl)ethyl hydrazine (MTSHE), and contrast it with established techniques, namely 2,4-Dinitrophenylhydrazine (DNPH), Biotin Hydrazide, and Aldehyde Reactive Probe (ARP)-based assays. This guide provides a detailed examination of experimental protocols, quantitative performance data, and the underlying signaling pathways, empowering you to make informed decisions for your research.
Protein carbonylation, an irreversible post-translational modification, is a key indicator of oxidative stress and has been implicated in a range of diseases, including neurodegenerative disorders, cancer, and diabetes.[1][2] Accurate and robust methods for the detection and quantification of carbonylated proteins are therefore crucial for advancing our understanding of these pathologies and for the development of novel therapeutics. Mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity and the ability to identify specific modification sites.
This guide will explore the utility of MTSHE, a bifunctional reagent with the potential for both carbonyl labeling and cysteine reactivity, and compare its theoretical application with the established workflows of DNPH, Biotin Hydrazide, and ARP.
Comparative Analysis of Carbonylation Detection Methods
The selection of a suitable method for detecting and quantifying protein carbonylation is critical and depends on the specific research question, sample type, and available instrumentation. Below is a comparative overview of the methods discussed in this guide.
| Feature | MTSHE (Inferred) | 2,4-Dinitrophenylhydrazine (DNPH) | Biotin Hydrazide | Aldehyde Reactive Probe (ARP) |
| Principle | Bifunctional: Hydrazine reacts with carbonyls, methanethiosulfonate reacts with cysteines. | Hydrazine reacts with carbonyls to form hydrazones. | Hydrazine reacts with carbonyls, introducing a biotin tag for enrichment. | Hydroxylamine reacts with carbonyls to form stable oximes, with a biotin tag for enrichment.[3] |
| Detection | Mass Spectrometry | Spectrophotometry, Western Blot (anti-DNP antibody), Mass Spectrometry.[4][5] | Mass Spectrometry, Western Blot (streptavidin).[6] | Mass Spectrometry, Western Blot (streptavidin).[3] |
| Enrichment | Potential for dual enrichment (carbonyl and cysteine-containing peptides). | Antibody-based enrichment of DNP-labeled proteins/peptides.[7] | Avidin/streptavidin affinity chromatography.[8] | Avidin/streptavidin affinity chromatography.[3] |
| Sensitivity | Potentially high due to enrichment. | Moderate. Spectrophotometric methods have lower sensitivity.[9] Immunochemical methods are more sensitive.[9] | High, due to the strong biotin-avidin interaction.[10] | High, due to the strong biotin-avidin interaction and stable oxime linkage.[3] |
| Specificity | Potential for off-target reactions with cysteines. | Can react with sulfenic acids, leading to overestimation.[11] Nucleic acid contamination can also interfere.[12] | Generally specific for carbonyls. | Generally specific for carbonyls, forming a more stable linkage than hydrazones.[3] |
| Throughput | Moderate to High | Moderate | High | High |
Experimental Workflows and Methodologies
A detailed understanding of the experimental workflow is essential for successful implementation and data interpretation.
MTSHE-Based Analysis (Proposed Workflow)
As MTSHE is not a widely documented reagent for this application, a theoretical workflow is proposed based on its bifunctional nature. This unique characteristic allows for the potential simultaneous analysis of protein carbonylation and cysteine oxidation status.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomics Analysis of Carbonylation - Creative Proteomics [creative-proteomics.com]
- 3. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
- 12. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Site-Specific Protein Modification by MTSHE
For researchers, scientists, and drug development professionals, the ability to covalently modify proteins at specific sites is a cornerstone of modern biotechnology. Site-specific modification enables the creation of antibody-drug conjugates (ADCs), the attachment of fluorescent probes for imaging, and the study of protein function with minimal disruption. Methanethiosulfonate (MTS) reagents, particularly Maleimide-Thiol-Specific Heterobifunctional (MTSHE) linkers, offer a powerful method for targeting cysteine residues. This guide provides a comprehensive comparison of MTSHE with other common site-specific modification techniques, supported by experimental data and detailed protocols to validate successful conjugation.
Comparative Analysis of Site-Specific Protein Modification Techniques
The choice of a site-specific protein modification strategy depends on several factors, including the desired bond stability, the nature of the protein, and the intended application. Below is a comparison of key performance characteristics of MTSHE, maleimide chemistry, Sortase-mediated ligation, and genetic code expansion.
| Feature | MTSHE (Methanethiosulfonate) | Maleimide | Sortase-Mediated Ligation | Genetic Code Expansion |
| Target Residue(s) | Cysteine | Cysteine | C-terminal LPXTG motif & N-terminal Glycine | Any user-defined site |
| Bond Type | Reversible Disulfide | Stable Thioether | Stable Amide | Native Peptide Bond |
| Reaction Mechanism | Thiol-disulfide exchange | Michael addition | Enzymatic (Transpeptidation) | In vivo ribosomal synthesis |
| Typical Efficiency | 70-90%[1] | >90% | Variable, can be >90% with optimization[2] | 5-30% suppression efficiency[3] |
| Specificity | High for thiols | High for thiols (pH 6.5-7.5) | Extremely high for recognition motifs | Absolute for the target codon |
| Key Advantages | Reversibility allows for payload release | Rapid and highly efficient reaction | Highly specific, forms native peptide bond | Any site can be modified with a wide range of functionalities |
| Key Limitations | Bond is reducible | Potential for hydrolysis and off-target reaction with amines at high pH | Requires specific recognition sequences and an enzyme | Lower protein yields, technically demanding |
Experimental Validation of Site-Specific Modification
Rigorous validation is crucial to ensure the homogeneity and desired functionality of the modified protein. A combination of analytical techniques is often employed to confirm site-specificity and quantify the efficiency of the conjugation.
General Experimental Workflow for MTSHE Labeling and Validation
The following workflow outlines the key steps for labeling a protein with an MTSHE reagent and validating the conjugation.
Workflow for MTSHE protein modification and validation.
Detailed Experimental Protocols
Protocol 1: MTSHE Labeling of a Cysteine-Containing Protein
This protocol provides a general procedure for labeling a protein with a cysteine-reactive MTSHE reagent.
Materials:
-
Purified protein with an accessible cysteine residue
-
MTSHE reagent (e.g., MTS-PEG-Biotin)
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-ethylmaleimide (NEM) or L-cysteine
-
Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in Labeling Buffer to a concentration of 1-5 mg/mL.
-
To ensure the target cysteine is in a reduced state, add TCEP to a final concentration of 10-fold molar excess over the protein. Incubate for 30 minutes at room temperature. TCEP is compatible with the subsequent labeling step; if using DTT, it must be removed prior to adding the MTSHE reagent.
-
-
MTSHE Reagent Preparation:
-
Shortly before use, prepare a stock solution of the MTSHE reagent in an appropriate solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add the MTSHE reagent stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can improve labeling efficiency.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as NEM or L-cysteine to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted MTSHE reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Validation of MTSHE Labeling by Mass Spectrometry
This protocol outlines a bottom-up proteomics approach to confirm the site of modification and determine the labeling efficiency.
Materials:
-
MTSHE-labeled protein from Protocol 1
-
Denaturing Buffer: 8 M urea or 6 M guanidine-HCl in 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylation Agent: Iodoacetamide (IAM)
-
Protease: Trypsin, sequencing grade
-
Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0
-
LC-MS/MS system (e.g., Q Exactive Orbitrap)
Procedure:
-
Sample Preparation:
-
Take approximately 50-100 µg of the purified labeled protein and the unlabeled control protein.
-
Denature the proteins by dissolving in Denaturing Buffer.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds, including the newly formed one from MTSHE labeling.
-
Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour to alkylate all free cysteines.
-
-
Proteolytic Digestion:
-
Perform a buffer exchange into Digestion Buffer using a desalting column or dialysis to remove the denaturant and alkylating agent.
-
Add trypsin at a 1:50 (enzyme:protein) ratio (w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Inject an appropriate amount of the digested peptides onto a reverse-phase LC column coupled to the mass spectrometer.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Specify the mass of the MTSHE reagent's modification as a variable modification on cysteine residues.
-
Manually inspect the MS/MS spectra of the identified modified peptides to confirm the site of modification. The presence of fragment ions containing the modified cysteine will validate the conjugation site.
-
Compare the peak areas of the modified and unmodified versions of the target peptide to estimate the labeling efficiency.
-
Application in Signaling Pathway Analysis
Site-specific labeling is a powerful tool for studying signaling pathways. For example, the activation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) involves conformational changes and phosphorylation events. By introducing a cysteine at a specific location, researchers can use MTSHE reagents to attach probes that report on these changes.
References
Unveiling the Advantages of MTSHE: A Comparative Guide to Sulfhydryl-Reactive Compounds
For researchers, scientists, and drug development professionals, the precise modification of sulfhydryl groups on biomolecules is a critical technique in advancing biological understanding and therapeutic innovation. Among the arsenal of sulfhydryl-reactive compounds, methanethiosulfonate (MTS) reagents, such as 2-(Hydroxyethyl) Methanethiosulfonate (MTSHE), offer distinct advantages. This guide provides an objective comparison of MTSHE with other common sulfhydryl-reactive compounds, namely maleimides and haloacetyls, supported by experimental data and detailed methodologies to inform the selection of the most suitable reagent for specific research applications.
Executive Summary: Key Advantages of MTSHE
MTSHE stands out in the landscape of sulfhydryl-reactive compounds due to the reversible nature of the disulfide bond it forms. This unique characteristic allows for the cleavage of the modification under reducing conditions, a feature not offered by the stable thioether bonds formed by maleimides and haloacetyls. This reversibility is particularly advantageous in applications requiring the temporary modification of a sulfhydryl group or the release of a conjugated molecule. Furthermore, the reaction of MTSHE with sulfhydryls is highly specific and proceeds rapidly under mild pH conditions.
Comparative Analysis of Sulfhydryl-Reactive Compounds
The selection of a sulfhydryl-reactive compound is dictated by the specific requirements of the experiment, including the desired stability of the linkage, the reaction conditions, and the potential for off-target effects. Below is a detailed comparison of MTSHE, maleimides, and haloacetyls.
Reaction Chemistry and Specificity
-
MTSHE (Methanethiosulfonates): Reacts with sulfhydryl groups via a thiol-disulfide exchange to form a disulfide bond. This reaction is highly specific for sulfhydryls and is rapid at neutral pH.[1]
-
Maleimides: React with sulfhydryls through a Michael addition reaction, forming a stable thioether bond.[1][2] Maleimides exhibit excellent selectivity for thiol groups between pH 6.5 and 7.5.[3][4] At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[3]
-
Haloacetyls (e.g., Iodoacetamide): React with sulfhydryls via a nucleophilic substitution reaction, also resulting in a stable thioether linkage.[5][6] The optimal pH range for this reaction is typically between 7.2 and 9.[5]
Data Presentation: Quantitative Comparison of Sulfhydryl-Reactive Compounds
| Feature | MTSHE (and other MTS reagents) | Maleimides (e.g., N-ethylmaleimide) | Haloacetyls (e.g., Iodoacetamide) |
| Reaction Mechanism | Thiol-disulfide exchange | Michael addition | Nucleophilic substitution |
| Bond Formed | Disulfide (-S-S-) | Thioether | Thioether |
| Bond Reversibility | Yes (with reducing agents) | No | No |
| Optimal pH Range | Neutral | 6.5 - 7.5[3][4] | 7.2 - 9.0[5] |
| Second-Order Rate Constant (with Cysteine/Thioredoxin) | MTSET is ~2.5x more reactive than MTSEA[7] | ~1.0 x 10³ M⁻¹s⁻¹ (N-ethylmaleimide with L-cysteine at pH 7)[8] | ~107 M⁻¹s⁻¹ (Iodoacetamide with thioredoxin at pH 7.2)[9] |
| Bond Stability | Reversible with reducing agents like DTT. The stability of disulfide bonds can be context-dependent within a protein structure.[10][11] | The thioether bond is generally stable, but the initial adduct can undergo a retro-Michael reaction, especially in the presence of other thiols. Hydrolysis of the succinimide ring leads to a more stable product.[1][12][13] | The thioether bond is highly stable.[3] |
| Common Side Reactions | Disulfide scrambling with other accessible thiols.[1] | Hydrolysis of the maleimide ring at pH > 7.5, rendering it unreactive. Reaction with primary amines at pH > 7.5.[3][12] | Can react with other nucleophilic amino acid residues (e.g., methionine, histidine, lysine) at higher pH or with a large excess of the reagent.[6][14] |
Experimental Protocols
General Protocol for Protein Labeling with MTSHE
This protocol provides a general guideline for the covalent labeling of a protein with MTSHE. Optimization may be required for specific proteins and applications.
Materials:
-
Purified protein with at least one free cysteine residue in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.5.
-
MTSHE stock solution (e.g., 100 mM in anhydrous DMSO or DMF).
-
Reducing agent (e.g., DTT or TCEP), if reduction of existing disulfide bonds is necessary.
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation:
-
If the target cysteine(s) are involved in disulfide bonds, reduce the protein by incubation with a 2-10 fold molar excess of TCEP for 1 hour at room temperature.
-
Crucially, the reducing agent must be removed before the addition of MTSHE. This can be achieved by gel filtration (desalting column) or dialysis against the labeling buffer.
-
-
MTSHE Stock Solution Preparation:
-
Shortly before use, prepare a fresh stock solution of MTSHE in an anhydrous solvent like DMSO to the desired concentration (e.g., 100 mM).
-
-
Labeling Reaction:
-
Add the MTSHE stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration that is in large excess to the initial MTSHE concentration (e.g., 50-100 mM). This will react with any excess MTSHE.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted MTSHE and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Determination of the Degree of Labeling (Optional):
-
The extent of labeling can be quantified using Ellman's reagent (DTNB) to measure the number of remaining free sulfhydryl groups.
-
Mandatory Visualizations
Reaction Mechanisms of Sulfhydryl-Reactive Compounds
Caption: Reaction mechanisms for MTSHE, Maleimide, and Haloacetyl compounds with protein sulfhydryls.
Experimental Workflow for Substituted Cysteine Accessibility Method (SCAM)
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to probe the structure and environment of specific amino acid residues within a protein, often employed in studying ion channels and transporters. MTS reagents are frequently used in SCAM due to their high reactivity and the ability to introduce charged or bulky groups.
Caption: A flowchart illustrating the key steps of the Substituted Cysteine Accessibility Method (SCAM).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. ttuhsc.edu [ttuhsc.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of disulfide bonds on the mechanical stability of proteins is context dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Cysteine Alkylation: MTSHE vs. Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Cysteine alkylation is a critical step in many proteomics and drug development workflows. The process involves the modification of cysteine residues to prevent the formation of disulfide bonds, which can interfere with protein analysis and characterization. This guide provides an objective comparison of two common alkylating agents: (2-sulfonatoethyl) methanethiosulfonate (MTSHE) and iodoacetamide (IAA), supported by experimental data to aid in reagent selection.
Introduction to Cysteine Alkylation
The thiol group (-SH) of cysteine is highly reactive and can be readily oxidized to form disulfide bonds. Alkylation covalently modifies this group, typically converting it into a stable thioether. This is essential for accurate protein identification in mass spectrometry, preventing protein aggregation, and preparing proteins for subsequent analysis.[1]
Iodoacetamide is a traditional and widely used alkylating agent that reacts with cysteine thiols to form a stable carbamidomethyl group.[2] MTSHE, a member of the methanethiosulfonate (MTS) family of reagents, offers an alternative approach to cysteine modification.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each reagent is crucial for designing experiments and interpreting results.
| Property | MTSHE (Sodium Salt) | Iodoacetamide (IAA) |
| Chemical Structure | CH₃SO₂SCH₂CH₂SO₃⁻ Na⁺ | ICH₂CONH₂ |
| Molecular Weight | 224.23 g/mol | 184.96 g/mol |
| Modification Mass | +105.99 Da (sulfonatoethyl group) | +57.02 Da (carbamidomethyl group) |
| Solubility | High in aqueous solutions | Soluble in water and organic solvents |
| Reactivity | Reacts with thiols to form a disulfide bond | Reacts with thiols via nucleophilic substitution |
Performance Comparison
The choice between MTSHE and iodoacetamide often depends on the specific experimental goals, including the desired reaction kinetics, specificity, and the nature of the downstream analysis.
Reaction Kinetics and Efficiency
The rate of alkylation is a critical factor, particularly in high-throughput applications.
-
Iodoacetamide (IAA): The reaction rate of iodoacetamide is pH-dependent, with optimal reactivity occurring at a slightly alkaline pH (around 8-9) where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.[3] Reaction times typically range from 30 to 60 minutes at room temperature.[4]
-
MTSHE: MTS reagents are also highly reactive towards thiols. While specific kinetic data for MTSHE is less commonly published in direct comparison to IAA, MTS reagents, in general, are known for their rapid reactions with cysteine residues.
| Parameter | MTSHE | Iodoacetamide (IAA) |
| Optimal pH | Neutral to slightly alkaline | Slightly alkaline (pH 8-9) |
| Typical Reaction Time | Generally rapid | 30-60 minutes[4] |
| Reaction Temperature | Room temperature | Room temperature to 37°C[1][4] |
Specificity and Side Reactions
Ideally, an alkylating agent should be highly specific for cysteine residues. However, off-target reactions can occur, leading to undesired modifications.
-
Iodoacetamide (IAA): While highly selective for cysteine, iodoacetamide can exhibit side reactions with other amino acid residues, particularly at higher concentrations and pH values. Known off-target residues include lysine, histidine, aspartic acid, glutamic acid, and the N-terminus of peptides.[5] A significant side reaction is the alkylation of methionine, which can complicate data analysis in mass spectrometry.[6][7][8]
-
MTSHE: MTS reagents are generally considered highly specific for thiol groups. The reaction results in the formation of a mixed disulfide bond.
A systematic evaluation of various alkylating agents, including iodoacetamide, revealed that iodine-containing reagents can lead to significant off-target modifications, particularly of methionine.[7][8] This study found that non-iodine-containing reagents like acrylamide resulted in fewer side reactions.[7]
| Side Reaction Target | MTSHE | Iodoacetamide (IAA) |
| Methionine | Less prone to this side reaction | Can cause significant modification[6][7][8] |
| Lysine, Histidine, Asp, Glu | Generally low | Can occur, especially at high pH/concentration[5] |
| Peptide N-terminus | Generally low | Can be modified[5] |
Experimental Protocols
The following are generalized protocols for in-solution cysteine alkylation. Researchers should optimize concentrations and incubation times for their specific protein or sample.
Protocol 1: In-Solution Alkylation with Iodoacetamide
This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.[9]
Workflow for Iodoacetamide Alkylation
Caption: A typical workflow for in-solution protein alkylation using iodoacetamide.
Methodology:
-
Denaturation and Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5). Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate for 30-60 minutes at an appropriate temperature (e.g., 37°C for DTT, room temperature for TCEP).[10]
-
Alkylation: Prepare a fresh stock solution of iodoacetamide. Add the iodoacetamide solution to the reduced protein sample to a final concentration typically between 10-20 mM. A study on yeast peptides found 14 mM to be optimal.[5] Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.[10][11]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT, to consume any unreacted iodoacetamide.[10]
-
Downstream Processing: The alkylated protein sample is now ready for buffer exchange, digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.
Protocol 2: In-Solution Alkylation with MTSHE
The protocol for MTSHE is similar, with adjustments for the specific properties of the reagent.
Workflow for MTSHE Alkylation
Caption: A generalized workflow for protein alkylation with MTSHE.
Methodology:
-
Denaturation and Reduction: Follow the same procedure as for iodoacetamide to denature and reduce the protein sample.
-
Alkylation: Add MTSHE from a freshly prepared stock solution to the reduced protein sample. The optimal concentration should be determined empirically but is typically in a molar excess over the reducing agent. Incubate at room temperature. Reaction times are generally rapid and should be optimized.
-
Reagent Removal: Remove excess MTSHE and byproducts by dialysis, buffer exchange, or a desalting column.
-
Downstream Processing: The sample is now ready for further processing.
Conclusion and Recommendations
The choice between MTSHE and iodoacetamide depends on the specific requirements of the experiment.
Iodoacetamide is a well-established and effective alkylating agent. However, researchers must be aware of its potential for off-target modifications, especially with methionine, which can interfere with mass spectrometry data.[6][7][8] Careful optimization of pH, concentration, and reaction time is crucial to maximize specificity.[12]
MTSHE presents an alternative that is highly specific to thiols and may be preferable in studies where methionine modification is a concern. The resulting disulfide bond is stable under many conditions.
Recommendations:
-
For routine proteomics where a well-characterized, albeit potentially less specific, method is acceptable, iodoacetamide is a suitable choice. It is crucial to include potential side modifications as variable modifications during mass spectrometry data searches.[6]
-
When high specificity for cysteine is paramount and off-target modifications, particularly of methionine, must be minimized, MTSHE or other non-iodine-containing reagents should be considered.
-
Always perform pilot experiments to optimize alkylation conditions (reagent concentration, time, pH) for your specific sample to ensure complete alkylation of cysteines while minimizing side reactions.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. lab.rockefeller.edu [lab.rockefeller.edu]
- 12. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Charged vs. Uncharged MTS Reagents for Cell Viability Assessment
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of in vitro studies. Tetrazolium salt-based assays, which measure the metabolic activity of live cells, are a widely adopted method. This guide provides a comprehensive comparative analysis of two major classes of these reagents: the charged (positively charged) and the uncharged (negatively charged) tetrazolium salts, exemplified by the well-known MTT and MTS reagents, respectively. This comparison will delve into the fundamental differences in their mechanism of action, experimental protocols, and performance characteristics, supported by experimental data. The aim is to equip researchers with the necessary information to make an informed decision on the most suitable reagent for their specific experimental needs.
The core principle of both assay types lies in the enzymatic reduction of the tetrazolium salt to a colored formazan product by metabolically active cells. However, the charge of the reagent dictates where and how this reduction occurs.
Key Differences at a Glance
| Feature | Charged Reagent (e.g., MTT) | Uncharged Reagent (e.g., MTS) |
| Charge | Positively Charged | Negatively Charged |
| Cell Permeability | Readily enters viable cells[1] | Does not readily enter cells[2] |
| Reduction Location | Intracellular (mitochondria and cytoplasm)[1][3] | Extracellular (at the cell surface)[4] |
| Formazan Product | Insoluble (purple crystals)[1] | Soluble in culture medium (colored solution)[5] |
| Assay Procedure | Two-step (requires solubilization)[3] | One-step (direct measurement)[5] |
| Convenience | Less convenient, more hands-on time | More convenient, "add-and-read" format[5] |
| Sensitivity | Generally considered less sensitive[5] | Generally considered more sensitive due to a darker formazan product[5] |
| Potential for Errors | Higher potential for cell loss and incomplete solubilization | Lower potential for procedural errors[5] |
| Cost | Generally less expensive | Generally more expensive |
| Interference | Can be affected by colored compounds, reducing agents, and phenol red[1]. Some anticancer drugs can chemically interact with MTT[6]. | Also susceptible to interference from reducing agents and colored compounds. Some botanical supplements like EGCG may interfere with the assay[3]. |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between charged and uncharged tetrazolium reagents lies in their ability to cross the cell membrane. This dictates the location and the specific cellular machinery involved in their reduction to formazan.
Charged Reagents (e.g., MTT)
Positively charged tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) can readily penetrate viable cells due to the negative potential across the plasma membrane.[1] Once inside, MTT is reduced to a water-insoluble purple formazan by NAD(P)H-dependent oxidoreductases, primarily within the mitochondria but also in the cytoplasm and associated with the endoplasmic reticulum.[1][3] The amount of formazan produced is proportional to the number of metabolically active cells.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the phenazine methosulphate--tetrazolium salt capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. III. The role of superoxide in tetrazolium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining MTSHE Labeling Stoichiometry: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in protein modification and analysis, accurately determining the stoichiometry of labeling is a critical step. This guide provides an objective comparison of common methods for quantifying the attachment of the thiol-reactive label MTSHE ((2-(Methylthio)ethyl) methanethiosulfonate) to a protein. We present supporting experimental data, detailed protocols, and a visual workflow to aid in selecting the most appropriate method for your research needs.
The covalent modification of cysteine residues with reagents like MTSHE is a widely used technique in protein science to study structure, function, and interactions. The stoichiometry of this labeling—the number of MTSHE molecules attached to each protein—is a crucial parameter that influences the interpretation of experimental results. In this guide, we compare three primary methods for determining MTSHE labeling stoichiometry: the colorimetric Ellman's assay, mass spectrometry, and fluorescence-based assays.
Data Presentation: A Quantitative Comparison of Methods
The choice of method for determining MTSHE labeling stoichiometry often depends on the required sensitivity, accuracy, and available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques.
| Method | Principle | Throughput | Equipment Required | Pros | Cons |
| Ellman's Assay | Colorimetric detection of free thiols | High | Spectrophotometer | Simple, inexpensive, rapid | Lower sensitivity, potential interference from non-thiol nucleophiles, pH-sensitive |
| Mass Spectrometry (MALDI-TOF/LC-MS) | Measures the mass increase of the protein upon labeling | Medium-High | Mass Spectrometer | High accuracy, provides direct measurement of label incorporation, can identify labeling sites (with LC-MS/MS) | Higher cost, requires specialized equipment and expertise, can be affected by sample purity |
| Fluorescence-Based Assays | Fluorogenic reaction with free thiols | High | Fluorometer/Plate Reader | High sensitivity, wide dynamic range | Higher cost of reagents, potential for quenching, may require a specific fluorescent probe |
Experimental Workflows and Logical Relationships
A generalized workflow for determining the stoichiometry of MTSHE labeling on a protein involves several key steps, from initial protein preparation to data analysis and interpretation. The specific techniques employed will vary depending on the chosen quantification method.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
MTSHE Labeling of a Purified Protein
This protocol outlines the general procedure for labeling a protein containing accessible cysteine residues with MTSHE.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, HEPES) at a known concentration. The buffer should be free of reducing agents like DTT or β-mercaptoethanol.
-
MTSHE (freshly prepared stock solution, e.g., 100 mM in DMSO or water).
-
Quenching reagent (optional, e.g., L-cysteine or β-mercaptoethanol).
-
Method for removing excess MTSHE (e.g., dialysis, size-exclusion chromatography, or spin desalting columns).
Procedure:
-
Protein Preparation: Ensure the protein sample is at a suitable concentration (typically 1-10 mg/mL) and in a buffer at a pH between 7.0 and 8.0 to facilitate the reaction.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the MTSHE stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-18 hours. The incubation time may need to be optimized for your specific protein.
-
Quenching (Optional): To stop the reaction, add a quenching reagent in excess of the initial MTSHE concentration.
-
Removal of Excess Label: Remove unreacted MTSHE from the labeled protein using a suitable method such as dialysis against a large volume of buffer or by passing the sample through a desalting column.
Method 1: Ellman's Assay for Stoichiometry Determination
Ellman's assay is an indirect method that quantifies the number of free sulfhydryl groups remaining after the labeling reaction. The stoichiometry is determined by comparing the number of free thiols in the labeled protein to that of the unlabeled protein.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution (e.g., 4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0).
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA).
-
Cysteine or another thiol standard for generating a standard curve.
-
Unlabeled protein sample (control).
-
MTSHE-labeled protein sample.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Sample Preparation: Dilute the unlabeled and MTSHE-labeled protein samples to a suitable concentration in the reaction buffer.
-
Reaction:
-
To a set of tubes or wells in a microplate, add the reaction buffer.
-
Add a known volume of the standards, unlabeled protein, and labeled protein to their respective tubes/wells.
-
Add the DTNB solution to each tube/well and mix.
-
-
Incubation: Incubate the reactions at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of each sample at 412 nm.
-
Calculation:
-
Subtract the absorbance of a blank (reaction buffer with DTNB) from all readings.
-
Use the standard curve to determine the concentration of free thiols in the unlabeled and labeled protein samples.
-
The stoichiometry is calculated as follows: Stoichiometry = (Moles of free thiols in unlabeled protein - Moles of free thiols in labeled protein) / Moles of protein
-
Method 2: Mass Spectrometry for Stoichiometry Determination
Mass spectrometry provides a direct measurement of the mass of the protein before and after labeling. The increase in mass corresponds to the number of MTSHE molecules attached.
Materials:
-
Unlabeled protein sample.
-
MTSHE-labeled protein sample.
-
MALDI-TOF or LC-MS instrument.
-
Appropriate matrix for MALDI-TOF (e.g., sinapinic acid) or columns and solvents for LC-MS.
Procedure (MALDI-TOF):
-
Sample Preparation: Desalt and purify the unlabeled and labeled protein samples to remove any interfering substances.
-
Spotting: Mix the protein samples with the matrix solution and spot them onto the MALDI target plate. Allow the spots to dry completely.
-
Data Acquisition: Acquire mass spectra for both the unlabeled and labeled protein samples in the appropriate mass range.
-
Data Analysis:
-
Determine the average molecular weight of the major peaks for the unlabeled and labeled proteins.
-
The mass of a single MTSHE modification is approximately 123.2 Da.
-
Calculate the stoichiometry by dividing the difference in mass between the labeled and unlabeled protein by the mass of a single MTSHE molecule: Stoichiometry = (Mass of labeled protein - Mass of unlabeled protein) / 123.2 Da
-
Procedure (LC-MS):
-
Sample Preparation: Desalt the unlabeled and labeled protein samples.
-
LC Separation: Inject the samples onto an appropriate liquid chromatography column (e.g., reverse-phase) to separate the protein from any remaining impurities.
-
MS Analysis: The eluting protein is introduced into the mass spectrometer, and its mass is measured.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. The stoichiometry is then calculated as described for MALDI-TOF.
Method 3: Fluorescence-Based Assays for Stoichiometry Determination
Similar to Ellman's assay, fluorescence-based methods indirectly determine labeling stoichiometry by quantifying the remaining free thiols. These assays utilize fluorogenic probes that become fluorescent upon reaction with a thiol group.
Materials:
-
A suitable fluorescent thiol-reactive probe (e.g., ThiolTracker™ Violet, maleimide-based dyes).
-
Assay buffer recommended by the probe manufacturer.
-
Thiol standard for generating a standard curve.
-
Unlabeled protein sample.
-
MTSHE-labeled protein sample.
-
Fluorometer or fluorescent microplate reader.
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of a thiol standard in the assay buffer.
-
Sample Preparation: Dilute the unlabeled and MTSHE-labeled protein samples to a suitable concentration in the assay buffer.
-
Reaction:
-
Add the standards, unlabeled protein, and labeled protein to their respective tubes or wells.
-
Add the fluorescent probe to each tube/well and mix.
-
-
Incubation: Incubate the reactions as recommended by the manufacturer, typically at room temperature and protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculation:
-
Subtract the fluorescence of a blank from all readings.
-
Use the standard curve to determine the concentration of free thiols in the unlabeled and labeled protein samples.
-
Calculate the stoichiometry as described for the Ellman's assay.
-
Conclusion
The selection of a method to determine MTSHE labeling stoichiometry should be guided by the specific requirements of the experiment. Ellman's assay offers a simple and cost-effective solution for routine analysis. Mass spectrometry provides the most direct and accurate measurement, making it the gold standard when precision is paramount. Fluorescence-based assays offer a highly sensitive alternative to colorimetric methods, particularly for low-concentration samples. By understanding the principles, advantages, and limitations of each technique, researchers can confidently choose the most appropriate method to ensure the quality and reliability of their protein labeling studies.
Detecting MTSHE-Induced Protein Modifications: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, understanding the molecular impact of novel compounds is paramount. This guide provides a comprehensive comparison of Western blot analysis with other techniques for detecting protein modifications induced by Mitochondrial-Targeted Sulforaphane (MTSHE), a compound noted for its potential therapeutic effects rooted in its influence on cellular signaling and mitochondrial function.
MTSHE, a derivative of sulforaphane, is designed to accumulate in mitochondria, the powerhouses of the cell. Its mechanism of action is believed to involve the modification of specific proteins, thereby modulating their function and impacting cellular pathways. Western blot analysis is a cornerstone technique for investigating such changes in protein expression and modification. This guide offers a detailed protocol for its application in the context of MTSHE research, alongside a comparative analysis with alternative methods to aid in the selection of the most appropriate experimental approach.
Comparative Analysis of Protein Modification Detection Methods
The choice of method for detecting protein modifications depends on various factors, including the specific modification of interest, the required sensitivity, and the availability of specific antibodies. While Western blot is a widely accessible and powerful technique, other methods offer complementary advantages.
| Feature | Western Blotting | Mass Spectrometry (MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Capillary Gel Electrophoresis |
| Primary Application | Detection and relative quantification of specific, known proteins and their modifications. | High-throughput identification and quantification of both known and unknown protein modifications. | Quantitative measurement of a single target protein. | Automated, high-throughput protein separation and immunodetection. |
| Sensitivity | High, dependent on antibody quality. | Very high, capable of detecting low-abundance modifications. | High, suitable for quantifying soluble proteins. | High, with efficient separation.[1] |
| Specificity | High, determined by the primary antibody. | High, based on mass-to-charge ratio and fragmentation patterns. | High, relies on specific antibody-antigen interactions. | High, combines electrophoretic separation with immunodetection. |
| Throughput | Low to medium. | High, capable of analyzing complex proteomes in a single run. | High, suitable for screening many samples. | High, automated systems can process numerous samples quickly.[1] |
| Quantitative Accuracy | Semi-quantitative to quantitative with proper controls and normalization. | Highly quantitative, especially with isotopic labeling. | Highly quantitative. | Quantitative with internal standards. |
| Discovery Potential | Limited to known targets for which antibodies are available. | High, can identify novel modifications and modification sites.[2] | None, requires a known target. | Limited, primarily for known targets. |
| Cost | Relatively low initial equipment cost. | High initial equipment cost and maintenance. | Low to medium. | High initial equipment cost. |
| Time | Time-consuming and manual.[1] | Can be lengthy for sample preparation and data analysis. | Relatively fast. | Fast analysis times.[1] |
Experimental Protocols
A detailed protocol for Western blot analysis is provided below. This technique is fundamental for validating changes in protein expression and post-translational modifications, such as phosphorylation or ubiquitination, induced by MTSHE.[3][4]
Western Blot Protocol for Detecting MTSHE-Induced Protein Modifications
This protocol outlines the key steps for analyzing protein modifications in cell lysates after treatment with MTSHE.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of MTSHE or a vehicle control for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the protein modifications.[5]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Normalize the protein concentration of all samples.
-
Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins. Note that for some transmembrane proteins, heating may not be advisable as it can cause aggregation.[6][7]
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker to determine the size of the separated proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet, semi-dry, or dry transfer system. The transfer "sandwich" is typically assembled as follows (from cathode to anode): sponge, filter paper, gel, membrane, filter paper, sponge.
-
Perform the transfer according to the manufacturer's instructions.
4. Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The primary antibody should be specific to the protein of interest or the specific modification being investigated.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. The secondary antibody should be specific to the host species of the primary antibody.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
Visualizing Key Processes
To better illustrate the experimental workflow and a key signaling pathway affected by MTSHE, the following diagrams are provided.
MTSHE and the Nrf2 Signaling Pathway
Sulforaphane, and by extension MTSHE, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to MTSHE, Keap1 is modified, leading to the release and stabilization of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8] Western blot analysis is an excellent method to quantify the increased expression of Nrf2, HO-1, and NQO1 in response to MTSHE treatment, providing evidence of the compound's activity.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of Protein Expression and Modifications by Top-down Targeted Proteomics: A Case of the Sarcomeric Subproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Comparative Study of qPCR , Western Blot and Mass Spectrometry for the Estimation of Protein Concentrations | Semantic Scholar [semanticscholar.org]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 8. Sulforaphane prevents PC12 cells from oxidative damage via the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sulforaphane Attenuates H2O2-induced Oxidant Stress in Human Trabecular Meshwork Cells (HTMCs) via the Phosphatidylinositol 3-Kinase (PI3K)/Serine/Threonine Kinase (Akt)-Mediated Factor-E2-Related Factor 2 (Nrf2) Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Conformational Changes Upon MTSHE Modification
An Objective Comparison of Leading Biophysical Methods
For researchers in structural biology, pharmacology, and drug development, understanding the dynamic nature of proteins is paramount. Site-directed labeling with reagents like (1-oxyl-2,2,5,5-tetramethyl-δ-3-pyrroline-3-methyl) methanethiosulfonate (MTSHE) offers a powerful approach to probe these dynamics by introducing a stable nitroxide spin label at a specific cysteine residue. This modification can induce or report on conformational changes that are critical for protein function. This guide provides a comparative overview of key biophysical methods used to validate and characterize these structural rearrangements, offering insights into their principles, experimental considerations, and the nature of the data they provide.
The Mechanism of MTSHE Modification
MTSHE is a sulfhydryl-reactive spin labeling reagent that selectively targets cysteine residues. The methanethiosulfonate group reacts with the thiol group of a cysteine, forming a disulfide bond and covalently attaching the nitroxide spin label to the protein. This site-specific modification is the foundation for subsequent biophysical analyses.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Hydroxyethyl Methanethiosulfonate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct handling and disposal of specialized chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of 2-Hydroxyethyl Methanethiosulfonate (MTSHE), a thiol-reactive compound, ensuring the safety of your team and compliance with regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE). This chemical is classified as hazardous, known to cause skin and serious eye irritation, and may trigger an allergic skin reaction.[1]
| Hazard and Handling Information | Recommendation |
| Personal Protective Equipment (PPE) | Always wear protective gloves, safety goggles with side shields, and a lab coat.[1][2] In case of inadequate ventilation, use a NIOSH/MSHA approved respirator.[1][2] |
| First Aid: Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2] |
| First Aid: Inhalation | Move the individual to fresh air.[1] |
| First Aid: Ingestion | Clean the mouth with water and subsequently drink plenty of water.[2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated area.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Adherence to local, regional, and national regulations is mandatory.[2]
-
Initial Waste Collection:
-
Handling Spills:
-
Container Rinsing:
-
Final Disposal:
-
All hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1][2]
-
It is the responsibility of the chemical waste generator to accurately classify the waste and ensure it is handled in accordance with all applicable regulations.[2]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Hydroxyethyl Methanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Hydroxyethyl Methanethiosulfonate (MTSHE). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Understanding the Chemical
This compound is a sulfur compound that reacts rapidly with thiols.[1] It is crucial to understand its properties to handle it safely.
| Property | Value |
| CAS Number | 13700-08-8[1] |
| Molecular Formula | C3H8O3S2[1] |
| Molecular Weight | 156.18 g/mol [1] |
| Appearance | Yellow to Light Orange Oil[2] |
| Boiling Point | 116-118°C[2] |
| Storage Temperature | Refrigerator[2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Wear two pairs of gloves.[3] | Prevents skin contact. Double-gloving provides extra protection. |
| Eye Protection | Safety goggles and a face shield.[4] | Protects eyes from splashes and vapors. |
| Body Protection | A lab coat made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] | Prevents contamination of clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If significant vapor exposure is possible, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Work Area Setup: Ensure a clean and uncluttered workspace. All handling of the compound should be done in a certified chemical fume hood.[4]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting inside the chemical fume hood.
-
Use appropriate tools such as spatulas and weighing paper to avoid direct contact.
-
-
Solution Preparation:
-
When dissolving, add the this compound to the solvent slowly to avoid splashing.
-
Solutions should be prepared fresh for each use as methanethiosulfonates can hydrolyze in water over time.[5]
-
-
General Handling:
Spill Response Plan
In the event of a spill, follow these steps immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Assess the Spill: From a safe distance, determine the extent of the spill and consult the SDS.
-
Small Spills (manageable by trained personnel):
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[7]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional policy.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 13700-08-8 [amp.chemicalbook.com]
- 3. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 4. researchchemshub.com [researchchemshub.com]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. university-operations-dev.scu.edu [university-operations-dev.scu.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
